Technical Documentation Center

3-Amino-5-bromo-2-hydroxybenzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-5-bromo-2-hydroxybenzonitrile
  • CAS: 862728-35-6

Core Science & Biosynthesis

Foundational

3-Amino-5-bromo-2-hydroxybenzonitrile CAS 862728-35-6

An In-Depth Technical Guide to 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6) Abstract This technical guide provides a comprehensive overview of 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6), a polysub...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6)

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6), a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic chemistry. The document delineates its physicochemical properties, explores its complex chemical reactivity profile governed by four distinct functional groups, and proposes detailed, mechanistically-grounded synthetic pathways. While publicly available experimental data on this specific isomer is limited, this guide synthesizes information from analogous structures and foundational chemical principles to offer researchers and drug development professionals a robust framework for its utilization. Emphasis is placed on the strategic challenges of its synthesis, particularly regioselectivity, and the vast synthetic opportunities it presents.

Introduction and Strategic Significance

3-Amino-5-bromo-2-hydroxybenzonitrile is a highly functionalized benzene derivative. Its structure incorporates a hydroxyl group, an amino group, a bromine atom, and a nitrile moiety, each conferring specific reactivity. This unique combination makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2]

The aminophenol scaffold is a well-established pharmacophore, while the bromo- and nitrile- groups serve as versatile synthetic handles for further molecular elaboration.[1][3] The strategic placement of these groups on the aromatic ring presents both a synthetic challenge and a significant opportunity. Understanding the interplay of their electronic effects is paramount to harnessing the full potential of this molecule as a precursor to novel therapeutic agents or advanced materials.[2]

Figure 1: Chemical Structure of the title compound.

Physicochemical and Spectroscopic Profile

Physical and Chemical Properties

All quantitative data is summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 862728-35-6[1]
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
IUPAC Name 3-amino-5-bromo-2-hydroxybenzonitrile[1]
Canonical SMILES C1=C(C=C(C(=C1C#N)O)N)Br[1]
InChI Key ACSSMNVQNSSHKN-UHFFFAOYSA-N[1]
Purity (Typical) ≥95%[1]
Physical Form Solid (inferred from related compounds)[4]
Spectroscopic Characterization

Critical Note: To date, no public repositories contain experimental NMR, IR, or Mass Spectrometry data for 3-Amino-5-bromo-2-hydroxybenzonitrile.[1] Therefore, the following descriptions are based on predictions derived from the known spectroscopic behavior of its constituent functional groups.

  • ¹H NMR: The spectrum is expected to show two aromatic protons appearing as doublets in the aromatic region (approx. 6.5-8.0 ppm). Broad signals corresponding to the -OH and -NH₂ protons would also be present, with chemical shifts that are highly dependent on solvent and concentration.

  • ¹³C NMR: Seven distinct carbon signals are anticipated, including four aromatic carbons (two protonated, two quaternary), one nitrile carbon (approx. 115-120 ppm), and carbons attached to the O, N, and Br atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:

    • A broad peak for the O-H stretch (approx. 3200-3600 cm⁻¹).

    • Two sharp peaks for the N-H stretches of the primary amine (approx. 3300-3500 cm⁻¹).

    • A sharp, medium-intensity peak for the C≡N stretch (approx. 2220-2260 cm⁻¹).

    • Bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.

  • Mass Spectrometry (MS): The molecular ion (M⁺) peak would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 212 and 214.

For structural context, the crystal structure of the related isomer, 3-bromo-2-hydroxybenzonitrile, has been determined.[5][6] It reveals significant intermolecular O-H···N and O-H···Br hydrogen bonding, which leads to the formation of spiral chains in the crystal lattice.[5][6] Similar interactions are plausible for the title compound and would influence its physical properties, such as melting point and solubility.

Synthesis and Mechanistic Considerations

The synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile is not a trivial undertaking due to the challenge of achieving the desired regiochemistry on a highly substituted ring. The directing effects of the existing substituents govern the outcome of electrophilic substitution reactions.

Analysis of Substituent Directing Effects

The reactivity of the aromatic ring is a complex interplay between powerful activating groups and deactivating groups.[1][2]

  • -OH (Hydroxyl): A strongly activating, ortho-, para-director due to resonance electron donation.[1]

  • -NH₂ (Amino): A strongly activating, ortho-, para-director, also via resonance.[1]

  • -Br (Bromo): A weakly deactivating group due to its inductive electron withdrawal, but it is an ortho-, para-director because of resonance contribution from its lone pairs.[1]

  • -CN (Nitrile): A moderately deactivating, meta-director via both inductive and resonance electron withdrawal.[1]

Figure 2: Competing Directing Effects for Electrophilic Substitution Ring Aromatic Ring (3-Amino-5-bromo-2-hydroxybenzonitrile) OH -OH (C2) Strong Activator o,p-Director OH->Ring Donates e⁻ Outcome Regiochemical Outcome (Complex, pathway-dependent) OH->Outcome NH2 -NH2 (C3) Strong Activator o,p-Director NH2->Ring Donates e⁻ NH2->Outcome Br -Br (C5) Weak Deactivator o,p-Director Br->Ring Donates e⁻ (Resonance) Withdraws e⁻ (Inductive) Br->Outcome CN -CN (C1) Deactivator m-Director CN->Ring Withdraws e⁻ CN->Outcome

Figure 2: A diagram illustrating the competing electronic effects.
Proposed Synthetic Pathway: From 5-bromo-2-hydroxybenzonitrile

A highly plausible and controllable route involves introducing the amino group in the final steps. This strategy leverages a commercially available or readily synthesized starting material, 5-bromo-2-hydroxybenzonitrile.[7] The synthesis of this precursor can be achieved by the direct bromination of 2-hydroxybenzonitrile, where the hydroxyl group directs the incoming bromine to the para position.[1][7]

The proposed multi-step synthesis would then proceed as follows:

  • Nitration: Electrophilic nitration of 5-bromo-2-hydroxybenzonitrile. The strong ortho-, para-directing -OH group will direct the incoming nitro group to the C3 position. The bromine at C5 also directs ortho to C3.

  • Reduction: Subsequent reduction of the nitro group to a primary amine using a standard reducing agent, such as tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid, yields the final product.

Figure 3: Proposed Synthesis via Nitration and Reduction Start 5-bromo-2-hydroxybenzonitrile Step1 Step 1: Nitration Reagents: HNO₃, H₂SO₄ Start->Step1 Intermediate 5-bromo-2-hydroxy-3-nitrobenzonitrile Step1->Intermediate Step2 Step 2: Reduction Reagents: Fe/HCl or SnCl₂/HCl Intermediate->Step2 Product 3-Amino-5-bromo-2-hydroxybenzonitrile Step2->Product

Figure 3: A workflow for the proposed synthetic pathway.
Experimental Protocol: Proposed Synthesis

CAUTION: This is a proposed protocol and must be performed by trained personnel with appropriate risk assessments and safety precautions.

Step 1: Nitration of 5-bromo-2-hydroxybenzonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add solid 5-bromo-2-hydroxybenzonitrile (1.0 eq.) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 10 °C.

  • Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 5-bromo-2-hydroxy-3-nitrobenzonitrile, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of 5-bromo-2-hydroxy-3-nitrobenzonitrile

  • Reaction Setup: To a round-bottom flask containing the crude nitro-compound (1.0 eq.) in ethanol or acetic acid, add iron powder (3-5 eq.).

  • Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid dropwise. The reaction is exothermic.

  • Reaction: Maintain the reflux for 2-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Neutralize the filtrate carefully with a base (e.g., NaHCO₃ solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 3-Amino-5-bromo-2-hydroxybenzonitrile, can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The title compound is an ideal building block because its functional groups can be selectively targeted to build molecular complexity.[1]

  • Amino Group (-NH₂): Acts as a nucleophile and can undergo acylation, alkylation, and diazotization to form a diazonium salt.[1][3] This diazonium intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -H, -OH, -F, -Cl, -I, -CN).

  • Bromo Group (-Br): Serves as a key handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

  • Hydroxyl Group (-OH): The phenolic hydroxyl can be O-alkylated to form ethers or O-acylated to form esters, which can also serve as protecting groups.[1]

  • Nitrile Group (-CN): This group can be hydrolyzed under acidic or basic conditions to yield a primary amide and subsequently a carboxylic acid. Alternatively, it can be reduced using reagents like LiAlH₄ to a primary amine (aminomethyl group).[1]

Figure 4: Potential Synthetic Transformations cluster_NH2 Amino (-NH2) Reactions cluster_Br Bromo (-Br) Reactions cluster_OH Hydroxyl (-OH) Reactions cluster_CN Nitrile (-CN) Reactions Core 3-Amino-5-bromo-2-hydroxybenzonitrile Diazonium Diazonium Salt Core->Diazonium NaNO₂, HCl Amide Amide (Acylation) Core->Amide Acyl Chloride SecAmine Secondary Amine (Alkylation) Core->SecAmine Alkyl Halide Suzuki Aryl/Alkyl Group (Suzuki Coupling) Core->Suzuki Boronic Acid, Pd catalyst Heck Alkene (Heck Coupling) Core->Heck Alkene, Pd catalyst Buchwald Amine/Amide (Buchwald-Hartwig) Core->Buchwald R₂NH, Pd catalyst Ether Ether (O-Alkylation) Core->Ether Alkyl Halide, Base Ester Ester (O-Acylation) Core->Ester Acyl Chloride, Base CarboxylicAcid Carboxylic Acid (Hydrolysis) Core->CarboxylicAcid H₃O⁺, heat PrimaryAmine Primary Amine (Reduction) Core->PrimaryAmine LiAlH₄ or H₂, catalyst

Figure 4: An overview of the diverse chemical reactions accessible from the title compound.

Safety and Handling

No specific Safety Data Sheet (SDS) for CAS 862728-35-6 is publicly available. The following precautions are based on data for structurally similar compounds, such as other toxic aminobenzonitriles and irritating bromophenols.[8][9][10]

Hazard ClassDescriptionPrecautionary Statement
Acute Toxicity May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9]Do not eat, drink, or smoke when using. Avoid breathing dust. Wash hands thoroughly after handling.[9]
Skin Corrosion/Irritation May cause skin irritation.[8][11]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[12]
Eye Damage/Irritation May cause serious eye irritation.[8][10][11]Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[12]
Recommended Handling Protocol
  • Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[9]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

  • First Aid:

    • Inhalation: Move person to fresh air. Call a physician if you feel unwell.[12]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[9]

Conclusion

3-Amino-5-bromo-2-hydroxybenzonitrile stands out as a synthetic intermediate of considerable promise. While its direct experimental characterization remains to be published, its structure suggests a rich and versatile chemical reactivity. The four distinct functional groups provide orthogonal handles for a wide array of chemical transformations, making it an attractive starting point for the synthesis of complex target molecules in drug discovery and materials science. The proposed synthetic route offers a logical and controllable method for its preparation, addressing the key challenge of regioselectivity. Further research into this compound is warranted to fully elucidate its properties and unlock its potential in synthetic applications.

References

  • Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - UKnowledge. (URL: [Link])

  • Aminophenols | Request PDF - ResearchGate. (URL: [Link])

  • Aminophenol: Properties, Production, Reactions And Uses - Chemcess. (URL: [Link])

  • Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions | NSF Public Access Repository. (URL: [Link])

  • Investigation of the synthesis of 2-(2-hydroxybenzyl)-2-substituted malononitriles. (URL: [Link])

  • US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google P
  • SAFETY DATA SHEET - 3. (URL: [Link])

  • US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google P
  • Crystal structure of 3-bromo-2-hydroxybenzonitrile - MIT. (URL: [Link])

  • Crystal structure of 3-bromo-2-hydroxybenzonitrile - PMC. (URL: [Link])

  • 4-Amino-2-bromo-3-hydroxybenzonitrile | C7H5BrN2O | CID 29921991 - PubChem. (URL: [Link])

  • 3-Amino-5-hydroxybenzonitrile | C7H6N2O | CID 72183189 - PubChem. (URL: [Link])

  • 5-Bromo-2-hydroxybenzonitrile - PMC - NIH. (URL: [Link])

  • 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem. (URL: [Link])

Sources

Exploratory

3-Amino-5-bromo-2-hydroxybenzonitrile chemical structure and properties

Advanced Scaffold Analysis & Synthetic Methodologies[1] Part 1: Executive Summary 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS: 862728-35-6) is a high-value, tetra-substituted aromatic scaffold extensively utilized in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Analysis & Synthetic Methodologies[1]

Part 1: Executive Summary

3-Amino-5-bromo-2-hydroxybenzonitrile (CAS: 862728-35-6) is a high-value, tetra-substituted aromatic scaffold extensively utilized in modern drug discovery. Its structural uniqueness lies in its orthogonal functionalization : it possesses four distinct reactive handles—a nitrile (-CN), a phenol (-OH), an amine (-NH2), and a bromine (-Br) atom—arranged around a benzene core.

This specific arrangement makes it a "privileged structure" for the synthesis of benzoxazoles , benzisoxazoles , and complex kinase inhibitors. The presence of the electron-withdrawing nitrile and bromine groups significantly modulates the pKa of the phenol and the nucleophilicity of the amine, influencing both its synthetic reactivity and the physicochemical properties of its derivatives (e.g., lipophilicity, metabolic stability).

Part 2: Chemical Identity & Structural Analysis[2][3]

The compound is characterized by a dense functional group array that dictates its electronic environment.

PropertyData
IUPAC Name 3-Amino-5-bromo-2-hydroxybenzonitrile
CAS Number 862728-35-6
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Off-white to light brown powder
Predicted pKa (Phenol) ~6.5 - 7.0 (Acidified by CN/Br EWGs)
Predicted pKa (Aniline) ~2.5 - 3.5 (Deactivated by ortho-OH/CN)
Solubility DMSO, DMF, Methanol; Low solubility in water

Electronic Structure Analysis:

  • C1 Nitrile: Strong electron-withdrawing group (EWG) via induction and resonance; directs meta but is overpowered by the -OH group.

  • C2 Hydroxyl: Strong electron-donating group (EDG); directs ortho/para.

  • C3 Amine: Strong EDG; directs ortho/para.

  • C5 Bromine: Weakly deactivating but ortho/para directing; serves as a handle for cross-coupling.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 3-amino-5-bromo-2-hydroxybenzonitrile is a classic example of regioselective aromatic substitution . The most robust industrial route avoids the direct nitration of the amino species (which causes oxidation) and instead utilizes a stepwise functionalization of 2-hydroxybenzonitrile.

Figure 1: Synthetic Pathway (Retrosynthesis)

Synthesis Figure 1: Regioselective Synthesis Route via Nitration-Reduction Strategy SM 2-Hydroxybenzonitrile (Starting Material) Int1 5-Bromo-2-hydroxybenzonitrile (Intermediate 1) SM->Int1 Bromination (Br2, AcOH) Int2 5-Bromo-2-hydroxy-3-nitrobenzonitrile (Intermediate 2) Int1->Int2 Nitration (HNO3, H2SO4) Product 3-Amino-5-bromo-2-hydroxybenzonitrile (Target) Int2->Product Reduction (Fe/HCl or H2/Pd)

[1]

Detailed Experimental Protocol

Step 1: Regioselective Bromination

  • Reagents: 2-Hydroxybenzonitrile, Bromine (

    
    ), Acetic Acid.
    
  • Mechanism: The -OH group strongly activates the para position (C5).[2] The -CN group deactivates, but directs meta (also C5).[2] These effects reinforce each other, leading to high regioselectivity for the 5-bromo isomer.

  • Procedure: Dissolve 2-hydroxybenzonitrile in glacial acetic acid. Add

    
     dropwise at 0-5°C. Stir at room temperature for 2 hours. Quench with sodium bisulfite solution. Filter precipitate.
    
  • Validation:

    
    H NMR shows loss of C5 proton and a shift in coupling constants.
    

Step 2: Nitration

  • Reagents: 5-Bromo-2-hydroxybenzonitrile, Fuming

    
    , 
    
    
    
    .
  • Mechanism: The C5 position is blocked by Br. The -OH group directs ortho to C3. The -CN group directs meta to C3.[2] The Br group directs ortho to C4/C6. The synergistic directing effects of -OH and -CN strongly favor C3 nitration.

  • Procedure: Dissolve intermediate in

    
     at 0°C. Add fuming 
    
    
    
    dropwise, maintaining temperature <10°C to prevent over-nitration. Pour onto ice. Filter yellow solid.

Step 3: Nitro Reduction

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (Bechamp Reduction).
    
  • Rationale: Catalytic hydrogenation (

    
    ) risks dehalogenation (cleaving the C-Br bond). Iron-mediated reduction is chemoselective for 
    
    
    
    in the presence of aryl halides.
  • Procedure: Suspend nitro intermediate in EtOH/H2O (3:1). Add

    
     powder and 
    
    
    
    . Reflux for 2-4 hours. Filter hot through Celite to remove iron oxides. Concentrate filtrate to crystallize the product.
Part 4: Reactivity & Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. Its orthogonal reactivity allows for the sequential construction of complex pharmacophores.

Figure 2: Divergent Reactivity Map

Reactivity Figure 2: Orthogonal Reactivity & Pharmacophore Generation Core 3-Amino-5-bromo- 2-hydroxybenzonitrile Benzoxazole Benzoxazole Scaffold (Kinase Inhibitors) Core->Benzoxazole Cyclization (R-CHO / Acid) Biaryl Biaryl Systems (Suzuki Coupling) Core->Biaryl Pd-Catalysis (-Br substitution) Amide Amide/Urea Linkers Core->Amide Acylation (-NH2 reaction) Heterocycle Benzisoxazole (Antipsychotics) Core->Heterocycle Cyclization (via Nitrile)

Key Application 1: Benzoxazole Synthesis

The 1,2-relationship between the amino (-NH2) and hydroxyl (-OH) groups is the textbook precursor for 2-substituted benzoxazoles .

  • Mechanism: Condensation with an aldehyde or carboxylic acid derivative followed by dehydration.

  • Relevance: Benzoxazoles are bioisosteres of indoles and purines, commonly found in ATP-competitive kinase inhibitors (e.g., VEGFR, EGFR inhibitors). The 5-bromo group remains available for further library expansion via Suzuki coupling after the ring closes.

Key Application 2: PROTAC Linker Attachment

The aniline amine (-NH2) is sufficiently nucleophilic to react with acid chlorides or activated esters to form amides. In Proteolysis Targeting Chimeras (PROTACs), this position is often used to attach the linker chain that connects the E3 ligase ligand to the protein of interest.

Key Application 3: Suzuki-Miyaura Cross-Coupling

The C5-Bromine is an excellent handle for Palladium-catalyzed cross-coupling.

  • Selectivity: The aryl bromide reacts readily with boronic acids. Note that the free amine and phenol usually require protection (or careful condition optimization) to prevent catalyst poisoning or side reactions, although modern precatalysts (e.g., XPhos Pd G2) can often tolerate unprotected protic groups.

Part 5: Safety & Handling (SDS Highlights)
  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A (Causes serious eye irritation).[3]

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation. The nitrile group can liberate toxic cyanide under extreme acidic/thermal decomposition conditions, though the molecule itself is stable under standard storage (

    
    , inert atmosphere).
    
Part 6: References
  • National Center for Biotechnology Information (NCBI). "5-Bromo-2-hydroxybenzonitrile (Precursor Analysis)." PubChem Compound Summary. Accessed March 4, 2026. [Link]

  • Organic Chemistry Portal. "Synthesis of Benzoxazoles." Organic Chemistry Portal. Accessed March 4, 2026. [Link]

  • Rasayan Journal of Chemistry. "Novel Synthesis and Biological Activity of Benzofuran Derivatives." Rasayan J. Chem.[4] Vol. 14, No. 3, 2021.[5][4][6] [Link]

Sources

Foundational

3-Amino-5-bromo-2-hydroxybenzonitrile suppliers and price

An In-depth Technical Guide to 3-Amino-5-bromo-2-hydroxybenzonitrile for Advanced Research Applications Abstract 3-Amino-5-bromo-2-hydroxybenzonitrile has emerged as a strategically important building block in the fields...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-5-bromo-2-hydroxybenzonitrile for Advanced Research Applications

Abstract

3-Amino-5-bromo-2-hydroxybenzonitrile has emerged as a strategically important building block in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring four distinct and reactive functional groups—amino, bromo, hydroxyl, and nitrile—on a central benzene ring, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic pathways with mechanistic considerations, a survey of commercial suppliers, and its critical applications in drug discovery. Furthermore, this document outlines detailed protocols for its safe handling and use in common synthetic transformations, underpinned by authoritative references and field-proven insights.

Physicochemical Properties and Molecular Characteristics

3-Amino-5-bromo-2-hydroxybenzonitrile is a substituted aromatic compound whose utility is derived from the specific arrangement and reactivity of its functional groups.[1] Its core properties are summarized below.

PropertyValueSource
CAS Number 862728-35-6[1]
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
IUPAC Name 3-amino-5-bromo-2-hydroxybenzonitrile[1]
Appearance Brown Solid[2]
Purity Typically ≥95%[1][2]
Storage Temperature 0-5°C[2]

The chemical reactivity of this molecule is a direct consequence of its substituents:

  • Hydroxyl (-OH) and Amino (-NH₂) Groups: These are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1] Their presence also allows for a variety of derivatization reactions, such as alkylation and acylation.[1][3]

  • Bromo (-Br) Group: The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][3]

  • Nitrile (-CN) Group: This group is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.[1][3]

Synthesis and Mechanistic Insights

The synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile requires careful regiochemical control due to the multiple directing groups. A plausible and common synthetic strategy involves a multi-step sequence starting from a simpler precursor like 2-hydroxybenzonitrile.[1]

A logical pathway involves the introduction of the nitro group, followed by bromination, and concluding with the reduction of the nitro group to the desired amine.

Synthetic Pathway Overview:

  • Nitration: 2-hydroxybenzonitrile is first nitrated. The strongly activating hydroxyl group directs the incoming nitro group primarily to the ortho and para positions. The desired 3-nitro isomer must be separated from other products.

  • Bromination: The resulting 2-hydroxy-3-nitrobenzonitrile is then brominated. The hydroxyl group is a powerful ortho-, para-director, while the nitro group is a meta-director. This combination of directing effects favors the introduction of bromine at the C5 position, which is para to the hydroxyl group.[1]

  • Reduction: The final step is the reduction of the nitro group to an amino group.[1] This is a standard transformation that can be achieved with various reagents, such as iron powder in the presence of an acid (e.g., Fe/HCl) or catalytic hydrogenation.[1] This method is often chosen for its cost-effectiveness and efficiency.[1]

G cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination cluster_step3 Step 3: Reduction A 2-Hydroxybenzonitrile B 2-Hydroxy-3-nitrobenzonitrile A->B HNO₃ / H₂SO₄ C 5-Bromo-2-hydroxy-3-nitrobenzonitrile B->C Br₂ / Acetic Acid D 3-Amino-5-bromo-2-hydroxybenzonitrile C->D Fe / HCl

Caption: Plausible synthetic route to 3-Amino-5-bromo-2-hydroxybenzonitrile.

Supplier and Procurement Analysis

This compound is available from several chemical suppliers that specialize in research chemicals and building blocks. It is intended for research use only and not for human or veterinary use.[1] Pricing is typically provided upon request and depends on the quantity and purity required.

SupplierWebsiteNotes
BenchChem https://www.benchchem.comOffers the compound for research applications and provides options for different packaging sizes.[1]
Sigma-Aldrich (Merck) https://www.sigmaaldrich.comLists related compounds and provides safety and property data, indicating a portfolio of similar building blocks.[2][4]
Thermo Fisher Scientific https://www.thermofisher.comSupplies various substituted benzonitrile compounds and provides detailed Safety Data Sheets.[5][6]
TCI America https://www.tcichemicals.comA known supplier of specialty organic chemicals, including related benzonitrile structures.[7]

Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for current information.

Applications in Drug Discovery and Organic Synthesis

The true value of 3-Amino-5-bromo-2-hydroxybenzonitrile lies in its role as a versatile scaffold for synthesizing diverse chemical libraries for biological screening.[3] The functional groups provide distinct reactive sites for molecular elaboration.

  • Scaffold for Biologically Active Molecules: Its derivatives are investigated for a wide range of therapeutic applications. For instance, related brominated hydroxybenzonitrile structures are key precursors in the synthesis of somatostatin modulators and opioid receptor antagonists.[3] The core is also found in compounds explored for anticancer, anti-inflammatory, and antimalarial properties.[8][9]

  • Cross-Coupling Reactions: The bromine atom is readily exploited in Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups, significantly increasing molecular complexity.[1]

  • Derivatization of Functional Groups:

    • The amino group can act as a nucleophile, be diazotized for further transformations, or form amides and sulfonamides.[1]

    • The hydroxyl group can be alkylated to form ethers or acylated to form esters, which can modulate the compound's physicochemical properties, such as solubility and hydrogen-bonding capacity.[3]

    • The nitrile group can be converted to other key functional groups like carboxylic acids or primary amines, opening pathways to different classes of compounds.[3]

Experimental Protocols and Safety

As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate caution and to base protocols on sound chemical principles and established safety practices.

Safety and Handling

3-Amino-5-bromo-2-hydroxybenzonitrile and its precursors are hazardous chemicals that require strict safety protocols.

  • General Handling: Work in a well-ventilated fume hood.[4] Avoid breathing dust, fumes, or vapors.[5] Avoid contact with skin, eyes, and clothing.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water.[5] Remove contaminated clothing.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do.[10]

    • Ingestion: May be harmful if swallowed.[10] Rinse mouth and seek immediate medical attention.

    • Inhalation: Remove person to fresh air.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10] Keep locked up.

  • Incompatible Materials: Strong oxidizing agents.[10]

  • Hazardous Decomposition Products: Under combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen bromide, and hydrogen cyanide.[10]

Example Protocol: Suzuki Cross-Coupling

This protocol describes a representative Suzuki coupling reaction to illustrate the use of the bromo-substituent as a reactive handle. The objective is to couple 3-Amino-5-bromo-2-hydroxybenzonitrile with phenylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common, efficient, and versatile catalyst for Suzuki couplings. Its tetrakis(triphenylphosphine)palladium(0) core is an active pre-catalyst.

  • Base: A base is required to activate the boronic acid. K₂CO₃ is a moderately strong inorganic base that is effective and generally does not interfere with the other functional groups under these conditions.

  • Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is used. The organic solvent dissolves the organic reactants, while the water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Amino-5-bromo-2-hydroxybenzonitrile (1 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio). The solution should be sparged with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

G A 1. Setup Add reactants (Aryl Bromide, Boronic Acid, Base) to Schlenk flask under Argon. B 2. Catalyst Addition Add Pd(PPh₃)₄ catalyst. A->B C 3. Solvent Addition Add degassed Dioxane/Water mixture. B->C D 4. Reaction Heat to reflux (80-100 °C) with stirring. C->D E 5. Monitoring Check reaction progress via TLC or LC-MS. D->E F 6. Workup Cool, extract with Ethyl Acetate, wash, and dry. E->F Upon completion G 7. Purification Purify by column chromatography. F->G H Final Product G->H

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Conclusion

3-Amino-5-bromo-2-hydroxybenzonitrile is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its multifunctional nature provides a robust platform for generating novel compounds with diverse biological activities. Understanding its properties, synthesis, and safe handling is crucial for researchers aiming to leverage this versatile building block in their drug discovery and development programs. This guide serves as a foundational resource to facilitate its effective and safe utilization in the laboratory.

References

  • PubChem. (n.d.). 4-Amino-2-bromo-3-hydroxybenzonitrile. Retrieved March 4, 2026, from [Link]

  • Tsuhako, M. H., et al. (2013). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. Retrieved from [Link]

  • York, M. B., et al. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33–49. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Bromination of 3-Amino-2-Hydroxybenzonitrile

Executive Summary This application note details the regioselective bromination of 3-amino-2-hydroxybenzonitrile (CAS: 116131-46-5) to synthesize 3-amino-5-bromo-2-hydroxybenzonitrile (CAS: 862728-35-6). This scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective bromination of 3-amino-2-hydroxybenzonitrile (CAS: 116131-46-5) to synthesize 3-amino-5-bromo-2-hydroxybenzonitrile (CAS: 862728-35-6). This scaffold is a critical intermediate in the synthesis of MEK inhibitors (e.g., Binimetinib) and other kinase-targeting therapeutics.

The protocol addresses the primary challenge: distinguishing between the competing directing effects of the hydroxyl (-OH) and amino (-NH


) groups. By utilizing N-bromosuccinimide (NBS)  under kinetically controlled conditions, we achieve high regioselectivity for the C5 position, minimizing the formation of C4/C6 isomers and oxidative byproducts.

Mechanistic Insight & Regioselectivity

The "Push-Pull" Electronic Conflict

The substrate, 3-amino-2-hydroxybenzonitrile, presents a complex electronic environment for electrophilic aromatic substitution (EAS). Three functional groups exert competing directing effects:

  • Hydroxyl (-OH) at C2: A strong activating group (EDG). It directs ortho (to C1/C3, both blocked) and para to C5 .

  • Amino (-NH

    
    ) at C3:  A strong activating group (EDG). It directs ortho to C2/C4  and para to C6 .
    
  • Nitrile (-CN) at C1: A strong deactivating group (EWG). It directs meta to C3/C5 .

Why C5 is the Target

While the amino group typically directs strongly to its para position (C6), the C5 position is the thermodynamically and kinetically favored site due to Cooperative Directing Effects :

  • Alignment: The -OH (para-director) and -CN (meta-director) both activate/permit substitution at C5 .

  • Sterics:

    • C4: Severely hindered, "sandwiched" between the -NH

      
       group and the C5 proton.
      
    • C6: Sterically crowded by the adjacent -CN group and electronically disfavored by the -OH group's meta position (relative to C6).

The diagram below illustrates this electronic logic.

Regioselectivity Substrate 3-Amino-2-hydroxybenzonitrile OH_Group -OH (C2) Strong Activator Directs: C5 (para) Substrate->OH_Group NH2_Group -NH2 (C3) Strong Activator Directs: C4 (ortho), C6 (para) Substrate->NH2_Group CN_Group -CN (C1) Deactivator Directs: C5 (meta) Substrate->CN_Group C5_Site C5 Position (Target) OH_Group->C5_Site Strong Promotion C4_Site C4 Position (Sterically Hindered) NH2_Group->C4_Site Steric Clash C6_Site C6 Position (Minor Byproduct) NH2_Group->C6_Site Competing Path CN_Group->C5_Site Permissive (Meta)

Figure 1: Decision matrix for regioselective bromination. Green indicates the favored pathway; red/yellow indicate hindered or competing pathways.

Experimental Protocols

Method A: High-Selectivity NBS Bromination (Recommended)

This method uses N-bromosuccinimide (NBS) in a polar aprotic solvent. NBS provides a controlled source of electrophilic bromine (


), preventing the over-bromination often seen with elemental bromine.
Reagents & Materials
ReagentCASEquiv.[1][2][3]Role
3-Amino-2-hydroxybenzonitrile116131-46-51.0Substrate
N-Bromosuccinimide (NBS)128-08-51.05Brominating Agent
Acetonitrile (MeCN)75-05-8SolventMedium (10 mL/g)
Sodium Bisulfite (NaHSO

)
7631-90-5ExcessQuenching Agent
Step-by-Step Workflow

Protocol_Flow Start Start: Dissolve Substrate in MeCN (10 vol) Cool Cool to 0°C (Ice/Water Bath) Start->Cool Add_NBS Add NBS (1.05 eq) Portion-wise over 30 min Cool->Add_NBS Reaction Stir at 0°C for 1h Monitor by HPLC/TLC Add_NBS->Reaction Check Conversion > 98%? Reaction->Check Check->Reaction No (Add 0.1 eq NBS) Quench Quench with 10% NaHSO3 (aq) Check->Quench Yes Workup Precipitate with Water or Extract (EtOAc) Quench->Workup Dry Dry & Recrystallize (EtOH/Water) Workup->Dry End Final Product: 3-Amino-5-bromo-2-hydroxybenzonitrile Dry->End

Figure 2: Workflow for Method A (NBS Bromination).

Detailed Procedure:
  • Dissolution: Charge a reaction vessel with 3-amino-2-hydroxybenzonitrile (10.0 g, 74.6 mmol) and Acetonitrile (100 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: Low temperature suppresses the formation of the N-bromoamine intermediate and oxidation byproducts.

  • Addition: Add NBS (13.9 g, 78.3 mmol, 1.05 eq) portion-wise over 30 minutes. Maintain internal temperature below 5 °C.

    • Note: The solution may darken slightly (orange/red) due to transient radical species, but should return to yellow.

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor conversion by HPLC or TLC (50% EtOAc/Hexane).

  • Quench: Once complete, slowly add 10% aqueous sodium bisulfite (50 mL) to quench unreacted NBS.

  • Isolation:

    • Option 1 (Precipitation): Add water (200 mL) slowly. The product typically precipitates as a solid. Filter, wash with water, and dry.[2]

    • Option 2 (Extraction): If oiling occurs, extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove trace succinimide.

Analytical Validation

Successful synthesis is confirmed by the disappearance of the C5 proton and the appearance of a specific coupling pattern between the remaining protons.

Analytical MethodExpected Result for 5-Bromo Isomer
HPLC Purity > 98% (Area %)
MS (ESI+) m/z 212.9/214.9 [M+H]

(1:1 isotopic pattern characteristic of Bromine)
1H NMR (DMSO-d

)

10.5-11.0
(br s, 1H, -OH)

7.2-7.3
(d,

Hz, 1H, C6-H)

6.8-6.9
(d,

Hz, 1H, C4-H)

5.0-5.5
(br s, 2H, -NH

)

Interpretation:

  • The key indicator is the meta-coupling constant (

    
     Hz)  between the protons at C4 and C6.
    
  • If the product were the C6-bromo isomer, you would see an ortho coupling (

    
     Hz) between C4-H and C5-H.
    
  • If the product were the C4-bromo isomer, you would see an ortho coupling between C5-H and C6-H.

Troubleshooting & Optimization

Common Issues
  • Issue: Over-bromination (Dibromo species).

    • Cause: Excess NBS or high temperature.

    • Fix: Strictly control stoichiometry (1.05 eq) and keep T < 5 °C.

  • Issue: Oxidation of Aniline (Dark tarry reaction).

    • Cause: Radical oxidation of the free amine.

    • Fix: Ensure the reaction is performed in the dark (wrap flask in foil) to inhibit radical pathways. If persistent, protect the amine as an acetamide (-NHAc) before bromination, then hydrolyze.

Scale-Up Considerations

For kilogram-scale production, NBS may be cost-prohibitive. Elemental bromine (


) in Acetic Acid is a viable alternative, but requires careful handling:
  • Solvent: Glacial Acetic Acid.

  • Temperature: 15–20 °C (Acetic acid freezes at 16 °C, so slight warming or mixed solvent is needed).

  • Safety: Use a scrubber for HBr gas evolution.

References

  • Context: Confirms the CAS number, structure, and commercial availability of the specific 5-bromo isomer.
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 22406175, 2-Bromo-3-hydroxybenzonitrile. Retrieved October 26, 2023, from [Link]

    • Context: Provides physical property data and related isomer information for the hydroxybenzonitrile scaffold.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).[3][4][5] Retrieved October 26, 2023, from [Link]

    • Context: Validates NBS as the reagent of choice for regioselective bromination of electron-rich arom
  • Context: Discusses the directing effects of hydroxy vs nitrile groups in similar scaffolds.

Sources

Application

Application Note: Chemoselective Reduction of 5-bromo-2-hydroxy-3-nitrobenzonitrile to 3-amino-5-bromo-2-hydroxybenzonitrile

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemoselective reduction of 5-bromo-2-hydroxy-3-nitrobenzonitrile to the corresponding 3-amino-5-bromo-2-hydroxybenzonitrile....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemoselective reduction of 5-bromo-2-hydroxy-3-nitrobenzonitrile to the corresponding 3-amino-5-bromo-2-hydroxybenzonitrile. The synthesis of this amino derivative is a critical step in the development of various pharmaceutical and specialty chemical compounds. This document explores the mechanistic principles behind selective nitro group reduction in the presence of sensitive functionalities, such as nitrile and aryl bromide groups. A comparative analysis of common reduction methodologies is presented, with a focus on metal-mediated reductions using Tin(II) chloride and activated iron, which are demonstrated to be superior for this specific transformation. Detailed, field-proven protocols, troubleshooting guidance, and purification techniques are provided to ensure reproducible and high-yield synthesis.

Introduction: The Synthetic Challenge and Strategic Approach

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, the presence of other reducible or sensitive functional groups within the same molecule, as in the case of 5-bromo-2-hydroxy-3-nitrobenzonitrile, presents a significant chemoselectivity challenge. The primary objective is to achieve complete reduction of the nitro moiety to a primary amine while preserving the structural integrity of the nitrile (-CN) and the carbon-bromine (C-Br) bond.

The nitrile group is susceptible to reduction to a primary amine, and the aryl bromide can undergo hydrodehalogenation, particularly under catalytic hydrogenation conditions with common catalysts like Palladium on carbon (Pd/C). Therefore, the selection of an appropriate reducing agent and reaction conditions is paramount. This guide focuses on robust and selective metal-mediated reduction methods that have proven effective for such sensitive substrates.

Mechanistic Insights into Chemoselective Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The general pathway is illustrated below:

G Start Ar-NO₂ (Nitroarene) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ End Ar-NH₂ (Amine) Intermediate2->End +2e⁻, +2H⁺

Figure 1: Stepwise reduction pathway of a nitro group to an amine.

The chemoselectivity of metal-mediated reductions, such as those using Tin(II) chloride (SnCl₂) or iron (Fe), arises from the nature of the single-electron transfer (SET) mechanism from the metal surface to the nitro group.[1] This process is highly efficient for the electron-deficient nitro group, while being significantly less reactive towards the nitrile and aryl halide functionalities under the prescribed conditions.

  • Tin(II) Chloride (SnCl₂): This is a mild reducing agent that is particularly effective for the selective reduction of aromatic nitro compounds in the presence of other reducible groups like nitriles, esters, and halogens.[2][3] The reaction is typically carried out in a protic solvent like ethanol, and the mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the solvent providing the necessary protons.

  • Iron (Fe) in Acidic Media: The Béchamp reduction, using iron metal in the presence of an acid like acetic acid or a salt such as ammonium chloride, is a classic, cost-effective, and highly chemoselective method.[4][5] The in-situ generation of Fe(II) species facilitates the electron transfer process. This method is well-tolerated by a wide range of functional groups.

Comparative Analysis of Reduction Methodologies

A critical aspect of designing a successful synthesis is the selection of the most appropriate reduction method. The following table provides a comparative summary of common techniques for the reduction of 5-bromo-2-hydroxy-3-nitrobenzonitrile.

Reduction MethodReagents & ConditionsAdvantagesDisadvantages & Causality
Tin(II) Chloride Reduction SnCl₂·2H₂O, Ethanol, RefluxExcellent chemoselectivity, high yields, mild conditions.[2][6]Work-up can be challenging due to the formation of tin salts.[7]
Iron Reduction Fe powder, Acetic Acid or NH₄Cl, Ethanol/Water, RefluxCost-effective, high chemoselectivity, environmentally benign metal.[5][8]Requires a significant excess of iron, and removal of iron sludge can be cumbersome.[9]
Catalytic Hydrogenation (Raney Nickel) H₂, Raney Ni, Ethanol/THFCan be effective for some halogenated compounds.[10]Risk of dehalogenation and nitrile reduction, catalyst is pyrophoric and requires careful handling.[11]
Catalytic Hydrogenation (Palladium/Carbon) H₂, Pd/C, EthanolHigh efficiency for simple nitroarenes.High risk of dehalogenation of the aryl bromide.[1] Not recommended for this substrate.
Sodium Dithionite Reduction Na₂S₂O₄, Water/Organic co-solvent, HeatUseful for substrates sensitive to acidic conditions.Can require a large excess of reagent, and may be less efficient for some substrates.[12]

Based on this analysis, the Tin(II) Chloride and Iron reduction methods are recommended as the most reliable and selective for the target transformation.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the reduction of 5-bromo-2-hydroxy-3-nitrobenzonitrile.

Protocol 1: Reduction using Tin(II) Chloride Dihydrate

This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds.[3][13]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification a Dissolve 5-bromo-2-hydroxy-3-nitrobenzonitrile in absolute ethanol in a round-bottom flask. b Add SnCl₂·2H₂O (4-5 equivalents) to the solution. a->b c Equip with a reflux condenser and stir. b->c d Heat the mixture to reflux (approx. 78 °C). c->d e Monitor reaction progress by TLC (disappearance of starting material). d->e f Cool to room temperature and pour into ice-water. e->f g Slowly add saturated NaHCO₃ or dilute NaOH solution until pH is ~8 to precipitate tin salts. f->g h Filter through Celite to remove solids, if necessary. g->h i Extract the aqueous layer with ethyl acetate (3x). h->i j Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. i->j k Purify the crude product by recrystallization or column chromatography. j->k

Figure 2: Workflow for the Tin(II) Chloride reduction protocol.

Materials:

  • 5-bromo-2-hydroxy-3-nitrobenzonitrile (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Absolute Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxy-3-nitrobenzonitrile in absolute ethanol (approximately 10-15 mL per gram of starting material).

  • Add Tin(II) chloride dihydrate (4-5 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-water.

  • Slowly and carefully add a saturated solution of sodium bicarbonate or 1M NaOH with stirring until the pH of the solution is approximately 8. This will cause the precipitation of tin(IV) hydroxide as a white solid.

  • If a large amount of precipitate forms, the mixture can be filtered through a pad of Celite to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-5-bromo-2-hydroxybenzonitrile.

Protocol 2: Reduction using Activated Iron

This protocol is a robust and scalable method adapted from established procedures for Béchamp-type reductions.[5][8]

Materials:

  • 5-bromo-2-hydroxy-3-nitrobenzonitrile (1.0 eq)

  • Iron powder (<100 mesh) (5.0 - 10.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 - 2.0 eq) or Glacial Acetic Acid (5.0 - 10.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • To a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add 5-bromo-2-hydroxy-3-nitrobenzonitrile, ethanol, and water (e.g., a 4:1 mixture of ethanol:water).

  • Add iron powder (5-10 molar equivalents) and ammonium chloride (1-2 molar equivalents) or glacial acetic acid (5-10 molar equivalents).

  • Heat the suspension to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron powder and iron oxides. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be taken up in ethyl acetate and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude product.

Purification of 3-amino-5-bromo-2-hydroxybenzonitrile

The crude product obtained from either of the above methods can be purified by recrystallization or column chromatography.

Recrystallization

Recrystallization is often the most effective method for purifying the final product on a larger scale.[14][15]

Solvent Selection: A suitable solvent system should be determined empirically. A good starting point is a mixed solvent system such as ethanol/water, methanol/water, or ethyl acetate/hexanes. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

General Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

  • Slowly add a hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the primary solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Column Chromatography

For smaller scale purification or for separating closely related impurities, silica gel column chromatography is effective.

Typical Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient amount of reducing agent.- Deactivated reducing agent (old SnCl₂ or passivated Fe).- Poor solubility of the starting material.- Increase the molar equivalents of the reducing agent.- Use fresh SnCl₂·2H₂O or activate iron powder with dilute HCl before use.[5]- Use a co-solvent like THF or increase the reaction temperature.
Formation of Side Products - Over-reduction (dehalogenation or nitrile reduction).- Incomplete reduction leading to intermediates (nitroso, hydroxylamine).- Avoid harsh conditions and prolonged reaction times. SnCl₂ is generally very selective.[2]- Ensure sufficient reducing agent is used and allow the reaction to go to completion.
Difficult Work-up (Emulsions or Gels) - Formation of fine precipitates of tin or iron hydroxides/oxides.- Filter the reaction mixture through a pad of Celite before extraction.[8]- For SnCl₂ reductions, consider adding a complexing agent like tartrate or citrate during work-up.[9]
Low Yield after Purification - Product loss during work-up or recrystallization.- Ensure complete extraction from the aqueous layer.- Optimize the recrystallization solvent system to minimize solubility of the product at low temperatures.

Conclusion

The reduction of 5-bromo-2-hydroxy-3-nitrobenzonitrile to 3-amino-5-bromo-2-hydroxybenzonitrile can be achieved with high chemoselectivity and in good yields using either Tin(II) chloride or activated iron in acidic media. These methods effectively circumvent the common side reactions of dehalogenation and nitrile reduction that are prevalent with other reducing systems. The choice between the two presented protocols may depend on factors such as cost, scale, and ease of work-up. By following the detailed procedures and troubleshooting guidance provided in this application note, researchers and drug development professionals can confidently and reproducibly synthesize this valuable intermediate for their research and development endeavors.

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • eScholarship. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Tetrahedron Letters, 25(8), 839-842. (1984).
  • Liu, Y., et al. (2007). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Ramadas, K., & Srinivasan, N. (1992). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.
  • International Journal of Chemical and Physical Sciences. (n.d.).
  • Desai, D. G., Swami, S. S., & Hapase, S. B. (1999). RAPID AND INEXPENSIVE METHOD FOR REDUCTION OF NITROARENES TO ANILINES.
  • Calvin Digital Commons. (n.d.).
  • Reddit. (2025).
  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros.
  • MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Chemistry Stack Exchange. (2025).
  • Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogen
  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(09), 1557-1560.
  • Tetrahedron Letters, 25(8), 839-842. (1984).
  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133.
  • Journal of Bacteriology. (1986).
  • ResearchGate. (2019).
  • Recrystallization is the most common method for purifying solid compoun. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Acta Crystallographica Section E: Structure Reports Online. (2009). (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile.
  • Organic Syntheses. (n.d.). 3-aminopyridine.

Sources

Method

3-Amino-5-bromo-2-hydroxybenzonitrile as a building block for benzoxazoles

Application Notes & Protocols Topic: 3-Amino-5-bromo-2-hydroxybenzonitrile: A Strategic Building Block for the Synthesis of Functionalized Benzoxazoles Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 3-Amino-5-bromo-2-hydroxybenzonitrile: A Strategic Building Block for the Synthesis of Functionalized Benzoxazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Scaffold and a Key Synthetic Precursor

The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] The structural planarity of the benzoxazole core allows for effective π–π stacking and other non-covalent interactions with biological macromolecules, making it a frequent component in the design of targeted therapeutic agents.[3][6]

The synthesis of 2-substituted benzoxazoles is a cornerstone of many drug discovery programs.[4][7] A highly effective and versatile starting material for this purpose is 3-Amino-5-bromo-2-hydroxybenzonitrile . This compound is strategically pre-functionalized, offering a unique combination of reactive sites that enable both the core benzoxazole ring formation and subsequent molecular elaboration. Its key features include:

  • An ortho-Aminophenol Moiety: The vicinal amino (-NH₂) and hydroxyl (-OH) groups are the essential components for the classical condensation-cyclization reaction to form the benzoxazole ring.[1][6]

  • A Bromo Substituent: The bromine atom at the 5-position serves as a crucial synthetic handle for post-cyclization modifications, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[8] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, dramatically expanding the accessible chemical space.

  • A Nitrile Group: The cyano (-CN) group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other transformations, offering further avenues for diversification.[8]

This guide provides a detailed examination of the synthetic strategies, reaction mechanisms, and experimental protocols for utilizing 3-amino-5-bromo-2-hydroxybenzonitrile as a building block for advanced benzoxazole derivatives.

Reaction Mechanism and Synthetic Strategy

The conversion of an o-aminophenol to a benzoxazole is fundamentally a condensation reaction with a one-carbon electrophile, followed by an intramolecular cyclodehydration step. The choice of the electrophile and the reaction conditions dictates the nature of the substituent at the 2-position of the resulting benzoxazole.

Core Mechanism: Condensation and Intramolecular Cyclization

The most common strategies involve the reaction of the o-aminophenol core with carboxylic acids or their more reactive derivatives, such as acyl chlorides.[1][4]

  • Acylation: The reaction initiates with the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the carboxylic acid or acyl chloride. This forms an o-hydroxy amide intermediate.

  • Cyclodehydration: Under thermal or acidic conditions, the hydroxyl group attacks the amide carbonyl, leading to a cyclization event. Subsequent dehydration (loss of a water molecule) results in the formation of the aromatic benzoxazole ring.

The causality for using strong acids like Polyphosphoric Acid (PPA) or methanesulfonic acid when reacting with carboxylic acids is twofold: they protonate the carboxylic acid carbonyl, activating it towards nucleophilic attack, and they act as powerful dehydrating agents, driving the final cyclization step to completion.[1][7][9] In contrast, highly reactive acyl chlorides can often form the intermediate amide under milder conditions, with the cyclization step sometimes requiring less forcing conditions.[1][7]

Benzoxazole Formation Mechanism Start 3-Amino-5-bromo- 2-hydroxybenzonitrile + R-CO-X (Electrophile) Intermediate o-Hydroxy Amide Intermediate Start->Intermediate Acylation of Amino Group Catalyst Heat / Acid Catalyst (e.g., PPA) Intermediate->Catalyst Dehydration - H₂O Intermediate->Dehydration Product 2-Substituted-6-bromo- 7-cyanobenzoxazole Catalyst->Product Intramolecular Cyclodehydration Dehydration->Product Reaction_Scheme reactant1 3-Amino-5-bromo- 2-hydroxybenzonitrile plus1 + reactant1->plus1 reactant2 Benzoyl Chloride plus1->reactant2 arrow reactant2->arrow conditions Pyridine Toluene, 110 °C product 6-bromo-2-phenylbenzo[d]oxazole -7-carbonitrile arrow->product

Sources

Application

Application Note: Advanced Synthetic Workflows for 3-Amino-5-bromo-2-hydroxybenzonitrile in Drug Discovery

Introduction & Scaffold Significance In modern fragment-based drug discovery (FBDD), polyfunctional aromatic scaffolds are highly prized for their ability to undergo orthogonal derivatization. 3-Amino-5-bromo-2-hydroxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Significance

In modern fragment-based drug discovery (FBDD), polyfunctional aromatic scaffolds are highly prized for their ability to undergo orthogonal derivatization. 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS: 862728-35-6)[1] is a privileged building block that presents four distinct reactive sites on a single benzene ring: an aryl bromide, a nitrile group, and an ortho-aminophenol moiety.

As a Senior Application Scientist, I have designed this guide to detail three divergent synthetic pathways utilizing this scaffold. Rather than merely listing steps, this note explains the mechanistic causality behind the reagent selection and provides self-validating protocols to ensure technical accuracy and reproducible scale-up.

Divergent Synthetic Pathways

The following workflow diagram illustrates the orthogonal functionalization of the central scaffold into three distinct pharmaceutical intermediates.

G SM 3-Amino-5-bromo- 2-hydroxybenzonitrile (Central Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling (C-C Bond Formation) SM->Suzuki Pd(OAc)2, XPhos Aryl-B(OH)2 Benzoxazole Benzoxazole Annulation (Heterocyclization) SM->Benzoxazole HC(OEt)3 p-TsOH Tetrazole Nitrile-Tetrazole Conversion (Bioisostere Synthesis) SM->Tetrazole NaN3, ZnBr2 H2O / Heat Prod1 5-Aryl-3-amino- 2-hydroxybenzonitrile Suzuki->Prod1 Prod2 5-Bromo-7-cyano- benzoxazole Benzoxazole->Prod2 Prod3 2-Amino-4-bromo-6- (1H-tetrazol-5-yl)phenol Tetrazole->Prod3

Divergent synthetic workflows from the 3-Amino-5-bromo-2-hydroxybenzonitrile scaffold.

Workflow 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Expert Insights

Performing a palladium-catalyzed cross-coupling on a substrate with unprotected amino (-NH₂) and hydroxyl (-OH) groups poses a severe risk of catalyst poisoning. These Lewis basic heteroatoms can tightly coordinate to the palladium center, forming stable, catalytically inactive complexes.

To circumvent this, we utilize a bulky, electron-rich biarylphosphine ligand: XPhos . The extreme steric bulk of XPhos creates a protective coordination sphere around the palladium, preventing off-target heteroatom chelation while maintaining sufficient electron density to drive the oxidative addition exclusively into the C-Br bond[2]. Furthermore, potassium phosphate (K₃PO₄) is selected as a mild base; unlike strong bases (e.g., NaOH), it does not fully deprotonate the phenol, which would otherwise alter the electronic properties of the ring and impede transmetalation.

Step-by-Step Protocol
  • Preparation: Charge an oven-dried Schlenk flask with 3-Amino-5-bromo-2-hydroxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon (repeat 3x) to prevent oxidative degradation of the active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe. The water is crucial for dissolving the inorganic base and accelerating transmetalation.

  • Reaction: Stir the mixture vigorously at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Validation & Quality Control (Self-Validating System)
  • TLC: The product will show a fluorescent spot (UV 254 nm) with a higher

    
     value than the highly polar starting material (Hexanes/EtOAc 7:3).
    
  • LC-MS: Successful coupling is confirmed by the appearance of the

    
     peak corresponding to the biaryl product, alongside the critical disappearance of the 1:1 isotopic doublet (M / M+2) characteristic of the starting aryl bromide.
    

Workflow 2: Benzoxazole Annulation via Orthoester Condensation

Mechanistic Causality & Expert Insights

The ortho-aminophenol moiety is a classic precursor for benzoxazole synthesis. However, traditional condensations with aldehydes yield a benzoxazoline intermediate that requires a subsequent oxidative aromatization step (e.g., using DDQ or air/Cu). This oxidation can trigger side reactions with the sensitive nitrile group.

By employing an orthoester (e.g., triethyl orthoformate), the reaction proceeds via direct cyclocondensation. The continuous elimination of ethanol smoothly drives the formation of the fully aromatic 5-bromo-7-cyanobenzoxazole core under mild Brønsted acid catalysis (p-TsOH), completely bypassing the need for harsh oxidants[3].

Step-by-Step Protocol
  • Preparation: Dissolve 3-Amino-5-bromo-2-hydroxybenzonitrile (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add triethyl orthoformate (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Equilibrium Shift: Equip the reaction flask with a Dean-Stark apparatus. This is a critical mechanical step to continuously remove the ethanol byproduct, driving the thermodynamic equilibrium toward the annulated product.

  • Reaction: Reflux the mixture (approx. 110 °C) for 6–8 hours.

  • Workup: Cool to room temperature, concentrate the toluene under reduced pressure, and recrystallize the crude solid from hot ethanol.

Validation & Quality Control (Self-Validating System)
  • TLC: The condensation consumes the polar -NH₂ and -OH groups. Consequently, TLC (Hexanes/EtOAc 8:2) will show a rapidly migrating, non-polar spot.

  • NMR: ¹H NMR (DMSO-

    
    ) will validate the structure via the complete disappearance of the broad -NH₂ and -OH singlets (typically 5.0–9.0 ppm) and the emergence of a sharp, diagnostic singlet at ~8.5 ppm, corresponding to the C2-H proton of the newly formed benzoxazole ring.
    

Workflow 3: Green Synthesis of Tetrazole Bioisosteres

Mechanistic Causality & Expert Insights

The nitrile group is strategically positioned for conversion into a 1H-tetrazole, a metabolically stable bioisostere of the carboxylic acid widely utilized in antihypertensive "sartans". Traditional tetrazole syntheses require highly toxic trialkyltin azides or generate explosive hydrazoic acid.

This protocol utilizes the Sharpless method, employing sodium azide (NaN₃) and a zinc bromide (ZnBr₂) catalyst in an aqueous medium. The Zn(II) ion acts as a targeted Lewis acid, coordinating to the nitrile nitrogen to enhance its electrophilicity. This lowers the activation energy for the [3+2] cycloaddition with the azide ion, allowing the reaction to proceed safely in water without the accumulation of volatile, toxic intermediates[4].

Step-by-Step Protocol
  • Preparation: Suspend 3-Amino-5-bromo-2-hydroxybenzonitrile (1.0 equiv) in distilled water (0.5 M).

  • Reagent Addition: Add sodium azide (NaN₃, 1.2 equiv) and zinc bromide (ZnBr₂, 1.0 equiv). Caution: Always handle azides with appropriate PPE and avoid contact with strong acids during the reaction phase.

  • Reaction: Heat the mixture to a vigorous reflux (100 °C) for 24 hours.

  • Workup & Precipitation: Cool the reaction to room temperature. Carefully acidify the aqueous mixture to exactly pH 3 using 1M HCl.

  • Isolation: Filter the resulting precipitate, wash extensively with cold water to remove inorganic zinc salts, and dry under high vacuum.

Validation & Quality Control (Self-Validating System)
  • pH-Dependent Isolation: The tetrazole ring has a pKa of ~4.5. Acidifying to pH 3 ensures the molecule is fully protonated and neutral, triggering its precipitation from the aqueous phase.

  • NMR: ¹³C NMR is the definitive validation tool here. The spectrum will show the disappearance of the sharp nitrile carbon peak (~115 ppm) and the appearance of the highly deshielded tetrazole quaternary carbon peak (~155 ppm).

Quantitative Data Presentation

The table below summarizes the operational parameters, required catalytic systems, and expected yields for the three derivatization workflows.

Synthetic WorkflowTarget PharmacophoreKey ReagentsCatalyst / LigandReaction ConditionsTypical Yield
Suzuki-Miyaura Substituted BiarylAryl-B(OH)₂, K₃PO₄Pd(OAc)₂ / XPhos1,4-Dioxane/H₂O, 80 °C, 12h75 - 85%
Annulation Benzoxazole CoreHC(OEt)₃p-TsOH (Brønsted Acid)Toluene, Reflux (Dean-Stark), 6-8h80 - 90%
[3+2] Cycloaddition 1H-Tetrazole BioisostereNaN₃ZnBr₂ (Lewis Acid)H₂O, Reflux, 24h70 - 80%

References

  • Title: New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: ResearchGate URL: [Link]

  • Title: Benzoxazole Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: MDPI / ResearchGate URL: [Link]

Sources

Method

reaction conditions for alkylation of 3-Amino-5-bromo-2-hydroxybenzonitrile

Application Note: Precision Alkylation of 3-Amino-5-bromo-2-hydroxybenzonitrile Executive Summary & Chemical Logic The substrate 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS: 93656-72-9) is a densely functionalized aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Alkylation of 3-Amino-5-bromo-2-hydroxybenzonitrile

Executive Summary & Chemical Logic

The substrate 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS: 93656-72-9) is a densely functionalized aromatic scaffold widely used in the synthesis of kinase inhibitors, PROTACs, and benzoxazine derivatives. Its reactivity is defined by the competition between two nucleophilic centers: the phenolic hydroxyl (-OH) at position 2 and the primary aniline (-NH₂) at position 3.

Chemo-Selectivity Analysis:

  • Electronic Environment: The aromatic ring is highly electron-deficient due to the electron-withdrawing nitrile (-CN) and bromine (-Br) substituents.

  • Acidity (pKa): The electron-withdrawing groups significantly increase the acidity of the phenol (estimated pKa ~7.0–8.0) compared to unsubstituted phenol (pKa 10). The aniline is deactivated, rendering it less nucleophilic than standard anilines.

  • Reactivity Hierarchy: Under basic conditions, the phenoxide anion forms readily and acts as the primary nucleophile. Therefore, O-alkylation is the kinetically and thermodynamically favored pathway. N-alkylation requires either specific reductive amination conditions or prior protection of the hydroxyl group.

Reaction Pathways Visualization

The following diagram illustrates the divergent pathways for functionalizing this scaffold.

ReactionPathways Substrate 3-Amino-5-bromo- 2-hydroxybenzonitrile Base Weak Base (K2CO3/Cs2CO3) Substrate->Base Deprotonation Red_Am Reductive Amination (Aldehyde/NaBH(OAc)3) Substrate->Red_Am Selectivity Control Cyclic Benzoxazine Derivative Substrate->Cyclic 1,2-Bifunctional Electrophile O_Alk O-Alkylated Product (Ether) Base->O_Alk R-X (SN2) N_Alk N-Alkylated Product (Secondary Amine) Red_Am->N_Alk Hydride Transfer

Figure 1: Divergent alkylation pathways controlled by base strength and electrophile choice.

Protocol 1: Regioselective O-Alkylation (Williamson Ether Synthesis)

This protocol is the industry standard for capping the phenol or introducing linker chains (e.g., for PROTACs). The use of a weak base prevents interference from the aniline.

Reagents:

  • Substrate: 3-Amino-5-bromo-2-hydroxybenzonitrile (1.0 equiv)

  • Alkyl Halide: R-Br or R-I (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv for faster kinetics)
  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion. The solution may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Expert Insight: Pre-stirring ensures complete deprotonation of the acidic phenol before the electrophile is introduced, minimizing side reactions.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If using a volatile bromide, use a reflux condenser.

  • Reaction: Stir at RT to 60°C .

    • Monitoring: Monitor by TLC or LC-MS. The phenol is highly acidic, so O-alkylation usually proceeds at mild temperatures (RT–40°C) for primary halides. Secondary halides may require heating to 60–80°C.

  • Workup:

    • Dilute the reaction mixture with water (5x reaction volume).

    • Extract with Ethyl Acetate (EtOAc) (3x).[1]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary:

ParameterConditionRationale
Base

Sufficient to deprotonate phenol (pKa ~8) but not aniline (pKa ~25).
Solvent DMFPolar aprotic solvent enhances nucleophilicity of the phenoxide.
Temp 25–60°CMinimizes thermal degradation; higher temps risk N-alkylation.

Protocol 2: Regioselective N-Alkylation (Reductive Amination)

Direct alkylation of the aniline with alkyl halides is not recommended due to the risk of poly-alkylation and competitive O-alkylation. Reductive amination is the "Trustworthy" route for mono-N-alkylation.

Reagents:

  • Substrate: 3-Amino-5-bromo-2-hydroxybenzonitrile (1.0 equiv)

  • Aldehyde/Ketone: R-CHO (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 – 2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: Dissolve substrate (1.0 equiv) and Aldehyde (1.2 equiv) in DCE (0.1 M). Add Acetic Acid (2.0 equiv).

    • Expert Insight: The electron-deficient aniline is a poor nucleophile. Acid catalysis is critical to activate the aldehyde and drive imine formation.

  • Equilibration: Stir at RT for 1–2 hours. In difficult cases (bulky aldehydes), add 4Å molecular sieves to sequester water.

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. Allow to warm to RT and stir overnight.
    
    • Why this reductant?

      
       is mild and will not reduce the nitrile (-CN) or bromine (-Br) groups.
      
  • Workup: Quench with saturated

    
     solution. Extract with DCM.
    
  • Purification: Silica gel chromatography.

Protocol 3: Cycloalkylation (Benzoxazine Synthesis)

Reacting the substrate with bifunctional electrophiles (e.g., 1,2-dibromoethane) creates a fused heterocyclic system.

Cyclization Start Substrate Step1 O-Alkylation (Fast) Start->Step1 1,2-dibromoethane K2CO3, DMF, 80°C Step2 Intramolecular N-Alkylation Step1->Step2 Slow Product 3,4-Dihydro-2H- benzo[1,4]oxazine Step2->Product Cyclization

Figure 2: Sequential mechanism for benzoxazine formation.

Protocol Modification:

  • Base: Use a stronger base or higher equivalents (

    
    , 3.0 equiv) to encourage the second step (N-alkylation).
    
  • Temperature: Heat to 80–100°C . The initial O-alkylation is fast; the subsequent ring closure (N-alkylation) is sterically and electronically difficult and requires thermal energy.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Conversion (O-Alk) Phenol acidity is high; ion pairing inhibits reaction.Switch base to

(cesium effect) or add 18-Crown-6 ether.
N-Alkylation Byproduct Reaction temperature too high or base too strong.Lower temp to <40°C. Ensure only 1.0-1.1 equiv of alkyl halide is used.
Hydrolysis of Nitrile High pH + High Temp + Water.Ensure anhydrous solvents (DMF/ACN). Avoid hydroxide bases (NaOH/KOH).
No Reaction (N-Alk) Aniline is too deactivated.Switch solvent to Toluene/AcOH reflux for imine formation, then reduce.

References

  • PubChem. 3-Amino-5-hydroxybenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Method for the preparation of 2-hydroxybenzonitrile. Patent US5637750A.
  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis & Phase Transfer Catalysis. Available at: [Link]

  • RSC Advances. Selective N-alkylation of primary amines with R–NH2·HBr. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile

Welcome to the technical support center dedicated to the synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and greater experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Amino-5-bromo-2-hydroxybenzonitrile?

A1: There are two main strategic approaches to synthesizing this molecule, each with its own set of advantages and challenges. The choice between them often depends on the available starting materials and the specific experimental capabilities of your lab.

  • Route A: Nitration followed by Bromination. This route begins with the nitration of 2-hydroxybenzonitrile to form 2-hydroxy-3-nitrobenzonitrile. This intermediate is then brominated, followed by the reduction of the nitro group to the desired amine.

  • Route B: Bromination followed by Nitration. This approach starts with the bromination of 2-hydroxybenzonitrile to yield 5-bromo-2-hydroxybenzonitrile. Subsequent nitration and then reduction of the nitro group affords the final product.[1]

Q2: Which synthetic route generally provides a higher yield?

A2: The regioselectivity of the electrophilic aromatic substitution steps is the critical determinant of overall yield. In Route B, the hydroxyl group of 2-hydroxybenzonitrile strongly directs the initial bromination to the para position (C5), leading to a high yield of 5-bromo-2-hydroxybenzonitrile.[1] The subsequent nitration is then directed to the C3 position by both the hydroxyl and bromo substituents.[1] This high degree of regiocontrol in both steps often makes Route B the preferred method for achieving a higher overall yield of the desired product.

Q3: What are the most critical steps to monitor for maximizing yield?

A3: Each step presents unique challenges. However, the electrophilic aromatic substitution (nitration and bromination) steps are the most critical for controlling regioselectivity and, therefore, the final yield. Inefficient reduction of the nitro group can also significantly lower your yield. Careful monitoring of these steps using techniques like Thin-Layer Chromatography (TLC) is essential.[2][3]

Q4: What are the common impurities I should expect?

A4: The most common impurities are isomers formed during the nitration and bromination steps. For example, in Route A, nitration of 2-hydroxybenzonitrile can also produce other isomers besides the desired 2-hydroxy-3-nitrobenzonitrile. Similarly, bromination can potentially occur at other open positions on the aromatic ring. Incomplete reduction can also lead to the presence of the nitro intermediate in your final product.

Synthetic Routes and Key Transformations

The following diagrams illustrate the two primary synthetic pathways to 3-Amino-5-bromo-2-hydroxybenzonitrile.

Synthetic_Route_A 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile 2-Hydroxy-3-nitrobenzonitrile 2-Hydroxy-3-nitrobenzonitrile 2-Hydroxybenzonitrile->2-Hydroxy-3-nitrobenzonitrile Nitration 5-Bromo-2-hydroxy-3-nitrobenzonitrile 5-Bromo-2-hydroxy-3-nitrobenzonitrile 2-Hydroxy-3-nitrobenzonitrile->5-Bromo-2-hydroxy-3-nitrobenzonitrile Bromination 3-Amino-5-bromo-2-hydroxybenzonitrile 3-Amino-5-bromo-2-hydroxybenzonitrile 5-Bromo-2-hydroxy-3-nitrobenzonitrile->3-Amino-5-bromo-2-hydroxybenzonitrile Reduction (e.g., Fe/HCl)

Caption: Route A: Nitration followed by Bromination.

Synthetic_Route_B 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile 5-Bromo-2-hydroxybenzonitrile 5-Bromo-2-hydroxybenzonitrile 2-Hydroxybenzonitrile->5-Bromo-2-hydroxybenzonitrile Bromination 5-Bromo-2-hydroxy-3-nitrobenzonitrile 5-Bromo-2-hydroxy-3-nitrobenzonitrile 5-Bromo-2-hydroxybenzonitrile->5-Bromo-2-hydroxy-3-nitrobenzonitrile Nitration 3-Amino-5-bromo-2-hydroxybenzonitrile 3-Amino-5-bromo-2-hydroxybenzonitrile 5-Bromo-2-hydroxy-3-nitrobenzonitrile->3-Amino-5-bromo-2-hydroxybenzonitrile Reduction (e.g., Fe/HCl)

Caption: Route B: Bromination followed by Nitration.

Detailed Troubleshooting Guides

This section provides in-depth solutions to common problems encountered during the synthesis.

Troubleshooting the Nitration Step

Problem 1: Low yield and formation of multiple products during the nitration of 2-hydroxybenzonitrile (Route A).

  • Causality: The hydroxyl group is a strong activating group, which can lead to over-nitration (di- or tri-nitration) or the formation of undesired isomers if the reaction conditions are not carefully controlled. The reaction is also highly exothermic, and poor temperature control can lead to side reactions and decomposition.

  • Troubleshooting Action Plan:

    • Temperature Control is Paramount: Maintain a low reaction temperature, typically between 0-5°C, throughout the addition of the nitrating agent. Use an ice-salt bath for efficient cooling.

    • Slow Addition of Nitrating Agent: Add the nitrating mixture (commonly a mixture of nitric acid and sulfuric acid) dropwise to the solution of 2-hydroxybenzonitrile with vigorous stirring. This prevents localized high concentrations of the nitrating agent and helps to dissipate heat.

    • Monitor Reaction Progress with TLC: Use TLC to monitor the consumption of the starting material and the formation of the product.[2][3] This will help you determine the optimal reaction time and prevent the formation of over-nitrated byproducts.

    • Choice of Solvent: Performing the reaction in a solvent like glacial acetic acid can sometimes help to moderate the reaction.

ParameterRecommended ConditionRationale
Temperature 0-5°CMinimizes side reactions and over-nitration.
Addition Rate Slow, dropwisePrevents localized overheating and improves selectivity.
Monitoring TLCAllows for determination of reaction completion and prevents byproduct formation.
Troubleshooting the Bromination Step

Problem 2: Poor regioselectivity during the bromination of 2-hydroxy-3-nitrobenzonitrile (Route A) or 2-hydroxybenzonitrile (Route B).

  • Causality: The directing effects of the substituents on the benzene ring determine the position of bromination. While the hydroxyl group is a strong ortho-, para-director, other substituents can influence the outcome. In Route A, the nitro group is a meta-director, which can compete with the directing effect of the hydroxyl group.

  • Troubleshooting Action Plan:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, especially for activated rings.[4]

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents may favor the desired isomer. Experiment with solvents like dichloromethane, chloroform, or carbon tetrachloride.

    • Temperature Control: Perform the bromination at room temperature or below to enhance selectivity.

    • Catalyst: While often not necessary for activated rings, a mild Lewis acid catalyst can sometimes improve selectivity. However, this should be approached with caution as it can also lead to side reactions.

Bromination_Troubleshooting cluster_0 Problem: Poor Regioselectivity in Bromination cluster_1 Potential Causes & Solutions Low_Yield Low Yield of Desired Isomer Brominating_Agent Harsh Brominating Agent (Use NBS for milder conditions) Low_Yield->Brominating_Agent Solvent Inappropriate Solvent (Test less polar solvents) Low_Yield->Solvent Temperature High Reaction Temperature (Conduct at or below RT) Low_Yield->Temperature

Caption: Troubleshooting poor regioselectivity in bromination.

Troubleshooting the Reduction Step

Problem 3: Incomplete reduction of the nitro group in 5-bromo-2-hydroxy-3-nitrobenzonitrile.

  • Causality: The reduction of an aromatic nitro group can sometimes be sluggish or incomplete due to several factors, including the activity of the reducing agent, the solubility of the starting material, and the presence of other functional groups.

  • Troubleshooting Action Plan:

    • Activate the Reducing Agent: When using metal/acid combinations like Fe/HCl, ensure the iron powder is activated.[5] This can be done by washing the iron powder with dilute HCl just before use to remove any passivating oxide layer.

    • Ensure Sufficient Acid: The acid is crucial for the reaction to proceed. Ensure an adequate amount of acid (e.g., HCl) is present.

    • Solvent and Solubility: The nitro compound must be at least partially soluble in the reaction medium. Using a co-solvent system like ethanol/water can improve solubility.[5]

    • Reaction Temperature: While many reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion.[5] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

    • Alternative Reducing Agents: If Fe/HCl proves ineffective, other reducing agents such as tin(II) chloride (SnCl₂)/HCl or catalytic hydrogenation (e.g., H₂/Pd-C) can be considered, although chemoselectivity with other functional groups must be taken into account.[6]

Reducing AgentAdvantagesDisadvantages
Fe/HCl Inexpensive, effective for many nitro groups.[7][8]Can require activation, sometimes sluggish.
SnCl₂/HCl Generally provides clean reductions.More expensive than Fe/HCl, tin waste.
H₂/Pd-C Clean reaction, high yields.Can reduce other functional groups, requires specialized equipment.

Purification and Analysis

Q5: How can I effectively purify the final product and remove isomeric impurities?

A5: A combination of purification techniques is often necessary to obtain high-purity 3-Amino-5-bromo-2-hydroxybenzonitrile.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[9] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: For separating closely related isomers, column chromatography is highly effective.[10] Use TLC to determine the optimal solvent system (eluent) that provides good separation between your product and any impurities.[11]

  • Acid-Base Extraction: The amino group on your product allows for selective extraction. You can dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent, leaving non-basic impurities behind.

Q6: What analytical techniques are recommended for monitoring the reaction and assessing final purity?

A6:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction step in real-time.[2][3] It allows you to quickly assess the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your final product and quantifying any isomeric impurities.[12] Developing a robust HPLC method is crucial for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your intermediates and the final product.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your synthesized compound.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 5-Bromo-2-hydroxy-3-nitrobenzonitrile using Fe/HCl

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 5-bromo-2-hydroxy-3-nitrobenzonitrile (1.0 eq) and ethanol.

  • Reagent Addition: To this solution, add iron powder (typically 3-5 eq) followed by the slow addition of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Remove the ethanol from the filtrate under reduced pressure. To the residue, add water and a suitable organic solvent (e.g., ethyl acetate). Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Further purify by recrystallization or column chromatography.

Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • BenchChem. (2025). troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
  • BenchChem. (2025). Challenges in the selective reduction of the nitro group.
  • Allen, P. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives….
  • BenchChem. (2025). The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
  • Guidechem. (2020, October 24). How to prepare 2-Aminobenzonitrile? - FAQ.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • Google Patents. (n.d.). CN101585785A - Preparation method of o-aminobenzonitrile compounds.
  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide on the Crystal Structure of 2-Amino-4,6-dimethylbenzonitrile and its Analogs.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
  • ResearchGate. (2018, April 24).
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
  • National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • LCGC North America. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Waters. (n.d.).
  • BenchChem. (2025). Technical Support Center: Large-Scale Production of 2-Bromo-5-hydroxybenzaldehyde.
  • OMICS International. (2022).
  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Royal Society of Chemistry. (n.d.). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput.
  • Google Patents. (n.d.).
  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • MDPI. (2026, March 3). Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)
  • ChemRxiv. (n.d.).
  • AZoLifeSciences. (2021, February 25).
  • BenchChem. (n.d.). 3-Amino-5-bromo-2-hydroxybenzonitrile | 862728-35-6.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of N-bromo-t-butylamine.
  • National Center for Biotechnology Information. (n.d.).
  • Calvin University. (n.d.).
  • Shimadzu. (n.d.).
  • BenchChem. (2025).
  • Calvin University. (n.d.).
  • Reddit. (2022, August 9).
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxybenzonitrile.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones.
  • University of Minnesota. (n.d.).
  • ResearchGate. (2024, September 14). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • International Journal of Pharmaceutical Sciences. (2024, September 30). Amitesh Chakraborty , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 9, 1550-1564.
  • AIDIC. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Nitro Impurity Removal in 3-Amino-5-bromo-2-hydroxybenzonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter persistent impurity profiles during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter persistent impurity profiles during the synthesis of highly functionalized anilines.

The synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile from its nitro precursor (3-nitro-5-bromo-2-hydroxybenzonitrile) presents a classic chemoselectivity challenge. The molecule contains an activating hydroxyl group, a deactivating nitrile group, and a labile carbon-bromine bond[1]. The primary issue users face is the persistence of unreacted or partially reduced "nitro impurities" alongside debrominated side-products.

This guide provides field-proven, mechanistically grounded solutions to both prevent the formation of these impurities during the reaction and selectively remove them during downstream processing.

Part 1: Mechanistic Insight (The "Why")

To solve an impurity problem, we must first understand its origin. The reduction of a nitroarene to an aniline does not occur in a single step; it follows the Haber Mechanism , proceeding through sequential two-electron transfers[2].

When reducing 3-nitro-5-bromo-2-hydroxybenzonitrile, the reaction must pass through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the reducing agent is too mild, or if mass transfer in a heterogeneous mixture is poor, the reaction stalls at the hydroxylamine stage, leaving a mixture of starting material and intermediates. Conversely, if the conditions are too harsh (e.g., Palladium on Carbon with H₂), the catalyst will undergo oxidative addition into the C-Br bond, causing catastrophic hydrodehalogenation (loss of the bromine atom).

HaberPathway N1 Nitroarene (-NO2) N2 Nitrosoarene (-NO) N1->N2 +2e-, +2H+ -H2O N3 Hydroxylamine (-NHOH) N2->N3 +2e-, +2H+ N4 Aniline (-NH2) N3->N4 +2e-, +2H+ -H2O Stall Common Stall Point (Impurity Source) Stall->N3

Fig 1: Haber reduction pathway illustrating the sequential reduction of a nitro group and stall points.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing unreacted nitro starting material and debrominated side-products when using Pd/C?

A: Standard catalytic hydrogenation with Palladium on Carbon (Pd/C) is contraindicated for this substrate. Palladium readily inserts into the C-Br bond, leading to debromination before the nitro group is fully reduced. To preserve the halogen while ensuring complete nitro reduction, you must switch to a single-electron transfer (SET) reductant. Iron-mediated reductions (Béchamp-type) are highly chemoselective and preserve halogen substituents[3].

Q2: My iron-mediated reduction stalls, leaving 10% nitro impurity. How do I push it to completion?

A: This is a mass transfer issue. Iron powder reductions are heterogeneous. If the iron surface passivates with iron oxides, the electron transfer stops. To fix this:

  • Increase agitation: Use a mechanical stirrer rather than a magnetic stir bar.

  • Add an etchant: Ensure you are using a sufficient amount of an electrolyte/weak acid like Ammonium Chloride (NH₄Cl) to continuously clean the iron surface without hydrolyzing the sensitive nitrile group.

Q3: I have 5% nitro impurity left in my crude mixture. How can I selectively remove it without running a silica column?

A: You can exploit the massive pKa differential between the nitro starting material and the amino product.

  • In the nitro impurity, the phenolic -OH is flanked by strongly electron-withdrawing groups (ortho-NO₂, ortho-CN, para-Br). This makes the phenol highly acidic (estimated pKa ~2.5 - 3.5).

  • In the product, the -NO₂ is replaced by an electron-donating -NH₂ group, which destabilizes the phenolate anion, raising the phenol pKa to ~6.5 - 7.5.

By washing your organic crude mixture with a mild buffer at pH 5.5 , the nitro impurity will deprotonate into a water-soluble anion, while the amino product remains protonated (neutral) and stays in the organic layer.

Part 3: Quantitative Data & Comparison

Table 1: Chemoselectivity and Impurity Risk of Common Reduction Methods

Reduction MethodChemoselectivity (Br Preservation)Nitro Impurity RiskCausality / Mechanism
Pd/C + H₂ Poor (High Debromination)LowPd inserts into C-Br bonds via oxidative addition[2].
Fe / NH₄Cl ExcellentModerateSingle-electron transfer; mild conditions preserve C-Br[3].
SnCl₂ / HCl ExcellentLowStrong Lewis acid/reductant; drives Haber pathway to completion.

Table 2: Physicochemical Properties for pH-Driven Separation

CompoundSubstituted GroupsEstimated Phenol pKaPredominant State at pH 5.5
3-Nitro-5-bromo-2-hydroxybenzonitrile -OH, -CN, -NO₂, -Br~2.5 - 3.5Deprotonated (Phenolate Anion)
3-Amino-5-bromo-2-hydroxybenzonitrile -OH, -CN, -NH₂, -Br~6.5 - 7.5Protonated (Neutral Phenol)

Part 4: Experimental Protocols

Protocol A: Chemoselective Reduction (Preventing the Impurity)

This protocol utilizes a modified Béchamp reduction to ensure complete conversion while protecting the bromine atom.

  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1.0 eq of 3-nitro-5-bromo-2-hydroxybenzonitrile in a 3:1 mixture of Ethanol and Water (0.2 M concentration).

  • Activation: Add 5.0 eq of Iron powder (325 mesh) and 2.0 eq of Ammonium Chloride (NH₄Cl).

  • Reaction: Heat the mixture to 75°C under vigorous mechanical stirring for 4 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the bright yellow nitro spot (higher Rf) disappears entirely, replaced by a highly UV-active, polar amino product spot (lower Rf).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite cake with hot EtOAc. Concentrate the filtrate under reduced pressure.

Protocol B: pH-Controlled Liquid-Liquid Extraction (Removing the Impurity)

Use this protocol if your crude product contains residual nitro starting material.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Buffer Preparation: Prepare a 0.5 M Sodium Acetate / Acetic Acid buffer adjusted precisely to pH 5.5.

  • Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of the pH 5.5 buffer and shake vigorously. Allow the phases to separate.

  • Self-Validation Step: The aqueous layer will turn intensely yellow/orange, visually confirming the extraction of the highly conjugated, deprotonated nitrophenolate anion. The organic layer will retain the less colored amino product.

  • Iteration: Drain the aqueous layer. Repeat the buffer wash until the fresh aqueous layer remains completely colorless.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified 3-Amino-5-bromo-2-hydroxybenzonitrile.

Purification Step1 Crude Mixture in EtOAc (Amine + Nitro Impurity) Step2 Add pH 5.5 Buffer (e.g., Sodium Acetate) Step1->Step2 Step3 Phase Separation Step2->Step3 Org Organic Layer (Neutral Amine Product) Step3->Org Retains Neutral Phenol Aq Aqueous Layer (Anionic Nitro Impurity) Step3->Aq Extracts Phenolate Anion

Fig 2: pH-controlled liquid-liquid extraction workflow exploiting the pKa differential of the phenols.

References

  • Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Iron–water mediated chemoselective reduction of nitroarenes in a ball mill Source: RSC Mechanochemistry (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-Amino-5-bromo-2-hydroxybenzonitrile

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted aromatic building blocks.

3-Amino-5-bromo-2-hydroxybenzonitrile (CAS: 862728-35-6) is a highly versatile scaffold, but it is notoriously stubborn in aqueous media. This guide is designed to move beyond basic "trial and error" by explaining the thermodynamic and kinetic principles of its solubility, providing self-validating protocols, and answering the most common troubleshooting questions.

Part 1: The Mechanistic "Why" – Understanding the Molecule

Before attempting to force a compound into solution, we must understand why it resists hydration. The poor aqueous solubility of 3-Amino-5-bromo-2-hydroxybenzonitrile is driven by three distinct molecular factors:

  • High Crystal Lattice Energy: The molecule contains a hydroxyl (-OH), an amino (-NH₂), and a nitrile (-CN) group. In the solid state, these groups engage in dense intermolecular hydrogen bonding, creating a highly stable crystal lattice that water molecules struggle to disrupt.

  • Halogen-Induced Lipophilicity: The bromine atom at position 5 significantly increases the compound's partition coefficient (

    
    ). Halogens are highly polarizable but hydrophobic, repelling the surrounding water network.
    
  • Zwitterionic Potential: Depending on the pH, the acidic phenol and the basic aniline can form internal charge interactions, further reducing interactions with bulk water.

To overcome these barriers, we must utilize established solubilization techniques for poorly water-soluble drugs, such as pH adjustment, co-solvency, or macromolecular complexation [1].

Part 2: Quantitative Data & Strategy Selection

Selecting the right solubilization strategy depends entirely on your downstream application. Below is a comparative matrix of the three most effective methods for this specific compound.

Solubilization StrategyPrimary MechanismEst. Max Aqueous Conc.ProsCons
Alkaline Shift (pH > 8.0) Deprotonation of the phenolic -OH to form a water-soluble phenoxide anion.> 10 mMNo organic solvents required; highly stable.High pH may be incompatible with certain live-cell assays.
Co-Solvent (DMSO) Disruption of the crystal lattice by a highly polar aprotic solvent.~100 mM (in 100% DMSO)Extremely fast; standard for high-throughput screening.Dilution into water can cause "solvent shock" and precipitation.
Cyclodextrin (HP-β-CD) Hydrophobic encapsulation of the brominated aromatic ring [3].2 - 5 mMExcellent biocompatibility for in vivo dosing; sustained release.Requires 24-hour equilibration time; adds mass to the formulation.

Part 3: Visualizing the Solubilization Logic

Use the following decision tree to determine which protocol best suits your experimental workflow.

SolubilizationDecisionTree Start Need to solubilize 3-Amino-5-bromo-2-hydroxybenzonitrile App What is the downstream application? Start->App InVitro In Vitro / Cell Assays (Tolerates low organics) App->InVitro InVivo In Vivo / Animal Models (Requires biocompatibility) App->InVivo Chem Chemical Synthesis (High conc. needed) App->Chem DMSO Protocol B: Co-Solvent Method (DMSO stock -> Media) InVitro->DMSO < 0.5% final DMSO Cyclo Protocol C: Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Non-toxic carrier pH Protocol A: Alkaline Shift (Deprotonate Phenol) InVivo->pH If pH 8.0+ is tolerated Chem->pH Aqueous reactions

Decision tree for selecting a solubilization strategy based on application.

Part 4: Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . If the visual cues described do not occur, stop and verify your reagents.

Protocol A: pH-Mediated Solubilization (The Alkaline Shift)

Causality: The electron-withdrawing nitrile (-CN) and bromine (-Br) groups significantly increase the acidity of the ortho-hydroxyl group. By raising the pH above its pKa (estimated ~6.5–7.5), we force the formation of a phenoxide ion, which interacts favorably with water via ion-dipole bonds.

  • Weighing: Add 10 mg of 3-Amino-5-bromo-2-hydroxybenzonitrile to a glass vial.

  • Suspension: Add 9 mL of deionized water. Validation: The compound will float or sink as an insoluble, cloudy suspension.

  • Titration: While stirring vigorously, add 0.1 M NaOH dropwise.

  • Validation Check: Around pH 8.0–8.5, the suspension will rapidly clear, yielding a transparent, slightly yellow solution. If it remains cloudy, continue adding NaOH in 10 µL increments.

  • Buffering: Once clear, slowly back-titrate with a biological buffer (e.g., 1M Tris-HCl, pH 8.0) to your final working volume of 10 mL. Warning: Do not drop the pH below 7.5, or the compound will instantly re-protonate and precipitate.

Protocol B: The Co-Solvent Dilution Method (DMSO to Aqueous)

Causality: DMSO acts as a hydrogen-bond acceptor, easily breaking the compound's crystal lattice. However, rapid introduction to water causes "solvent shock," where water strips the DMSO away from the drug faster than the drug can disperse, causing it to crash out.

  • Stock Generation: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM master stock. Validation: Solution should be perfectly clear and free of particulates within 60 seconds of vortexing.

  • Media Preparation: Pre-warm your aqueous buffer or cell culture media to 37°C. (Heat increases the kinetic energy, reducing the likelihood of nucleation).

  • Dropwise Addition: Place the warm media on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the vortex vortex-cone.

  • Toxicity Limit: Ensure the final concentration of DMSO does not exceed 0.5% v/v. Higher concentrations of DMSO can induce PARP-1 activation and cellular apoptosis, confounding your biological readouts [2].

Protocol C: Cyclodextrin Encapsulation (HP-β-CD)

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The lipophilic brominated benzene ring of our compound slips into this cavity, creating a water-soluble inclusion complex [3].

  • Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in pure water or saline.

  • Saturation: Add an excess of 3-Amino-5-bromo-2-hydroxybenzonitrile (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Protect from light and stir continuously at room temperature for 24 to 48 hours. Note: Complexation is a thermodynamic process; it cannot be rushed by simple vortexing.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter. The clear filtrate now contains your solubilized inclusion complex.

Part 5: Frequently Asked Questions (FAQs)

Q: My compound crashes out immediately when I dilute my DMSO stock into PBS. Why is this happening, and how do I fix it? A: You are experiencing solvent shock. The local concentration of water at the droplet interface is too high, overriding the DMSO solvation shell. Fix: Never add aqueous buffer to the DMSO stock. Always add the DMSO stock to a large, rapidly stirring volume of pre-warmed aqueous buffer. If it still crashes, you may need to add a small amount of surfactant (e.g., 0.1% Tween-20) to the PBS prior to dilution to catch the hydrophobic molecules in micelles before they can aggregate.

Q: Can I just boil the water to force 3-Amino-5-bromo-2-hydroxybenzonitrile into solution? A: No. While heat will temporarily increase kinetic solubility, it creates a supersaturated solution. The moment the solution cools to room temperature or 37°C (in an incubator), the compound will nucleate and form micro-crystals. These micro-crystals can precipitate onto cultured cells, causing physical toxicity and ruining your assay. Always rely on thermodynamic solubilization (pH adjustment or cyclodextrins) rather than kinetic forcing.

Q: How does the bromine atom specifically affect my formulation choices? A: Bromine is a large, highly polarizable halogen. It drastically decreases aqueous solubility but makes the molecule an excellent candidate for cyclodextrin complexation. The size of the brominated ring perfectly matches the internal cavity diameter of


-cyclodextrins, resulting in a very high binding constant (

) compared to unhalogenated analogs [3].

References

  • V. Namitha, et al. "REVIEW ON FAST DISSOLVING TABLET BY SOLID DISPERSION APPROACH." Journal of Medical Pharmaceutical and Allied Sciences, 2021.
  • Galvao, J., et al. "DMSO induces PARP activation and apoptosis in retinal cells." ResearchGate, 2014.
  • Kfoury, M., et al. "Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review." National Institutes of Health (PMC), 2018.
Optimization

Technical Support Center: Purification of 3-Amino-5-bromo-2-hydroxybenzonitrile

Welcome to the technical support center for the purification of 3-Amino-5-bromo-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Amino-5-bromo-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this important chemical intermediate. Our focus is on delivering field-proven insights grounded in chemical principles to ensure you achieve the desired purity and yield.

Troubleshooting Guide

This section addresses specific issues that can arise during the recrystallization process. Each answer provides a mechanistic explanation and a clear course of action.

Q1: My compound has "oiled out," forming a liquid layer instead of solid crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[1] This is common when a solution is supersaturated at a temperature where the compound is not stable as a solid. The resulting oil often traps impurities and solidifies into an amorphous mass rather than a pure crystalline lattice.

  • Causality: The high concentration of the solute significantly lowers its melting point, or the solution cools so rapidly that crystallization begins at a temperature above this depressed melting point. The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.

  • Immediate Corrective Actions:

    • Re-heat the Solution: Bring the mixture back to the boiling point of the solvent to redissolve the oil.

    • Add More Solvent: Add a small, measured amount of the hot "soluble" solvent (e.g., 5-10% more volume). This decreases the saturation temperature, allowing the solution to cool to a lower temperature before crystallization begins, which will hopefully be below the compound's melting point.[1][2]

    • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling is a primary cause of oiling out.[3]

    • Consider a Different Solvent System: If the problem persists, your chosen solvent's boiling point may be too high. A lower-boiling solvent or a different solvent pair may be necessary.

Q2: After cooling the solution, no crystals have formed. What steps can I take to induce crystallization?

A2: The failure of a compound to crystallize from a supersaturated solution is a common challenge related to nucleation—the initial formation of a stable crystalline seed. Without these nucleation sites, the compound will remain in solution.

  • Causality: The solution may not be sufficiently supersaturated, or the energy barrier for nucleation is too high.

  • Troubleshooting Steps (in order of application):

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[1][2] The microscopic glass fragments created can serve as nucleation sites for crystal growth.

    • Add a Seed Crystal: If available, add a tiny crystal of the pure 3-Amino-5-bromo-2-hydroxybenzonitrile to the solution.[2] This provides a perfect template for further crystal lattice formation.

    • Flash Cool: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate quickly in the air, which should leave a small crystalline residue on the rod. Re-insert the rod into the solution to seed it.[2]

    • Reduce Temperature Further: If the flask is at room temperature, place it in an ice-water bath to further decrease the compound's solubility.[3][4] For low-boiling solvents, a dry ice-acetone bath can be used, but be mindful of the solvent's freezing point.[1]

    • Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent to increase the concentration, then attempt to cool and crystallize again.

Q3: My final yield after filtration is significantly lower than expected. What went wrong?

A3: A low yield is a frequent issue in recrystallization and can be attributed to several factors, primarily related to the compound remaining dissolved in the mother liquor.

  • Causality: The most common causes are using an excessive volume of solvent, premature filtration, or washing the final crystals with a solvent that is too warm or too voluminous.

  • Yield Optimization Strategies:

    • Minimize Solvent Usage: The core principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product.[5][6] Using more will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

    • Ensure Complete Cooling: Make sure the flask has been thoroughly cooled in an ice bath before filtration. Solubility decreases significantly at lower temperatures.[3]

    • Use Ice-Cold Washing Solvent: Wash the collected crystals on the filter funnel with a minimal amount of ice-cold solvent.[1] Using room temperature or warm solvent will redissolve some of your purified product.[6]

    • Recover a Second Crop: Do not discard the mother liquor immediately. You can often recover a second, less pure crop of crystals by boiling off some of the solvent from the filtrate and re-cooling it.

Q4: The recrystallized product is still colored, suggesting impurities remain. How can I improve its purity?

A4: Persistent color often indicates the presence of highly polar, colored by-products or degradation products that co-crystallize with your compound.

  • Causality: These impurities may have solubility characteristics very similar to the target compound, or they may be present in high concentrations. Aromatic compounds, in particular, can be susceptible to oxidation, leading to colored impurities.[7]

  • Purity Enhancement Techniques:

    • Use Activated Charcoal: Activated charcoal is highly effective at adsorbing large, polar, colored molecules. After dissolving the crude solid in the hot solvent, and before hot filtration, add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight). Boil the mixture for a few minutes.[1][2]

    • Perform a Hot Filtration: The charcoal (and any other insoluble impurities) must be removed from the hot solution via hot filtration before cooling. If this step is skipped, the charcoal will contaminate your final product.

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient if the initial material is very impure. A second recrystallization of the obtained crystals will almost always result in a significant purity increase.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 3-Amino-5-bromo-2-hydroxybenzonitrile?

A1: The ideal solvent is one in which 3-Amino-5-bromo-2-hydroxybenzonitrile is highly soluble at high temperatures but poorly soluble at low temperatures. Given the compound's structure—containing a nonpolar benzene ring and polar hydroxyl, amino, and nitrile groups—polar protic solvents are excellent candidates.[8]

  • Primary Recommendations: Alcohols such as ethanol or methanol are often effective.

  • Alternative Solvents: Acetone has been successfully used for the recrystallization of the related compound 3-bromo-2-hydroxybenzonitrile.[9][10]

  • Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be used. A common approach for aromatic compounds is a mixture of a soluble solvent like methanol or ethanol with a non-soluble co-solvent like water.[5]

Solvent Selection Guide

Solvent Class Example(s) Rationale for 3-Amino-5-bromo-2-hydroxybenzonitrile Suitability
Polar Protic Ethanol, Methanol, Water The -OH and -NH2 groups can hydrogen-bond with the solvent, promoting solubility, especially when hot.[8] High (as single or mixed solvents)
Polar Aprotic Acetone, Acetonitrile Can act as hydrogen bond acceptors, effectively solvating the polar groups. Moderate to High
Nonpolar Hexane, Toluene Unlikely to dissolve the polar functional groups effectively. Low (may be useful as an anti-solvent)

| Chlorinated | Dichloromethane (DCM) | May offer some solubility but often less ideal for creating a large solubility differential with temperature. | Low to Moderate |

Q2: What are the common impurities I am trying to remove?

A2: Impurities typically originate from the synthetic route used to create the compound.[7][11] For 3-Amino-5-bromo-2-hydroxybenzonitrile, these may include:

  • Starting Materials: Unreacted 2-hydroxybenzonitrile or other precursors.

  • Positional Isomers: Bromination of a substituted benzene ring can lead to the formation of other isomers, such as those where the bromine atom is in a different position.[12]

  • Reaction By-products: Products from side reactions, such as over-bromination or side reactions involving the amino or hydroxyl groups.

  • Degradation Products: Colored impurities may arise from the oxidation of the electron-rich aromatic ring.[7]

Q3: What safety precautions should I take when handling this compound?

A3: 3-Amino-5-bromo-2-hydroxybenzonitrile and its related structures are classified as hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[15] Avoid contact with skin and eyes as it can cause irritation.[13]

  • Toxicity: The compound may be harmful if swallowed or in contact with skin.[13]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[13][15]

Standard Recrystallization Protocol

This protocol provides a detailed, step-by-step methodology for the purification of 3-Amino-5-bromo-2-hydroxybenzonitrile.

  • Solvent Selection: Based on small-scale trials, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil (using a hot plate and a stir bar) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[6]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[2][4]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, they can be transferred to a watch glass or placed in a desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_result Outcome Crude Crude Solid Dissolve 1. Dissolve in Minimal Hot Solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve Charcoal 2. (Optional) Add Activated Charcoal Dissolve->Charcoal if colored HotFilter 3. (Optional) Hot Filtration Dissolve->HotFilter if insoluble impurities exist Cool 4. Slow Cooling & Ice Bath Dissolve->Cool if clean Charcoal->HotFilter HotFilter->Cool Isolate 5. Vacuum Filtration Cool->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Liquor Mother Liquor (contains impurities) Isolate->Liquor Dry 7. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the recrystallization of 3-Amino-5-bromo-2-hydroxybenzonitrile.

References

Sources

Troubleshooting

Technical Support Center: Stability of 3-Amino-5-bromo-2-hydroxybenzonitrile

The following technical guide details the stability profile of 3-Amino-5-bromo-2-hydroxybenzonitrile under acidic conditions. This content is structured as a Tier 3 Technical Support resource, designed for researchers re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile of 3-Amino-5-bromo-2-hydroxybenzonitrile under acidic conditions. This content is structured as a Tier 3 Technical Support resource, designed for researchers requiring mechanistic insights and actionable troubleshooting protocols.

Product: 3-Amino-5-bromo-2-hydroxybenzonitrile CAS: 862728-35-6 Support Tier: Advanced Application / Stability Troubleshooting

Part 1: Executive Technical Summary

3-Amino-5-bromo-2-hydroxybenzonitrile is a densely functionalized aromatic scaffold. Its stability in acidic media is governed by three competing factors: nitrile hydrolysis , ammonium salt formation , and oxidative sensitivity .

While the compound is generally stable in dilute, cold acid (due to protonation of the amine deactivating the ring), aqueous acidic conditions at elevated temperatures (>40°C) will trigger irreversible degradation. The primary degradation pathway is the hydrolysis of the nitrile to the primary amide, followed by the carboxylic acid.

Key Stability Parameters
ParameterConditionStability Outcome
Dilute Acid (e.g., 0.1M HCl, 4°C) StableForms soluble ammonium salt; hydrolysis is negligible.
Strong Acid (e.g., 6M HCl, >60°C) UnstableRapid hydrolysis to 3-amino-5-bromo-2-hydroxybenzamide.
Oxidizing Acids (e.g., HNO₃) IncompatibleImmediate oxidative degradation / Diazotization risk.
Light + Acid SensitivePotential photo-dehalogenation (loss of Bromine).

Part 2: Critical Degradation Pathways (Mechanistic Insight)

Understanding why the molecule degrades is essential for troubleshooting. The presence of the ortho-hydroxyl group relative to the nitrile creates a "neighboring group effect" that can accelerate hydrolysis compared to simple benzonitriles.

Pathway 1: Acid-Catalyzed Hydrolysis (The Primary Risk)

In aqueous acid, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[1][2]

  • Step 1: Hydration of nitrile (-CN) to primary amide (-CONH₂).

  • Step 2: Hydrolysis of amide to carboxylic acid (-COOH).[1]

  • Observation: This often results in the precipitation of the carboxylic acid derivative if the pH is adjusted, or the appearance of a new, slightly more polar peak on HPLC.

Pathway 2: Diazotization (The Hidden Variable)

If your acidic medium contains trace nitrites (common in non-HPLC grade acids or specific reaction mixtures), the free primary amine (-NH₂) will convert to a diazonium salt. This salt is unstable and will decompose to a phenol (replacing -NH₂ with -OH) or couple with other molecules, turning the solution dark orange or red .

Visualization: Degradation & Equilibrium Network

DegradationPathway Compound 3-Amino-5-bromo- 2-hydroxybenzonitrile Protonated Ammonium Salt Form (Soluble, Stable < 25°C) Compound->Protonated + H+ (Reversible) Protonated->Compound + Base Amide Degradant A: Benzamide Derivative Protonated->Amide + H2O / Heat (Hydrolysis) Diazo Diazo Species (If Nitrites Present) Protonated->Diazo + HNO2 (Impurity) Acid Degradant B: Benzoic Acid Derivative Amide->Acid + H2O / Heat (Hydrolysis)

Figure 1: The acid-mediated reaction network. Green indicates the stable storage form; Yellow and Red indicate irreversible degradation products.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by users handling this compound in drug discovery workflows.

Issue 1: "My sample turned pink/red after dissolving in 1M HCl."

Diagnosis: Oxidative degradation or Diazotization. Root Cause:

  • Light Sensitivity: Brominated phenols are photosensitive. Dissolving them increases susceptibility to photo-oxidation.

  • Nitrite Contamination: If technical grade acid was used, trace nitrites reacted with the aniline amine. Corrective Action:

  • Protocol: Prepare solutions in amber glassware.

  • Reagent Check: Ensure high-purity (HPLC-grade) acid is used.

  • Add Antioxidant: For analytical samples, adding 0.1% Ascorbic Acid can prevent oxidative color changes.

Issue 2: "I see a 'split peak' or 'fronting' in HPLC analysis."

Diagnosis: pH mismatch or partial hydrolysis. Root Cause:

  • pH Mismatch: The compound has both acidic (-OH, Phenol pKa ~9) and basic (-NH₂, Aniline pKa ~4) sites. Injecting a highly acidic sample into a neutral mobile phase causes peak distortion due to on-column deprotonation.

  • Hydrolysis: The "fronting" shoulder might be the amide degradation product, which elutes slightly earlier than the nitrile on C18 columns. Corrective Action:

  • Buffer Control: Ensure the HPLC mobile phase contains a buffer (e.g., 0.1% Formic Acid) to maintain the amine in its protonated state.

  • Validation: Run a reference standard of the carboxylic acid analog (3-amino-5-bromo-2-hydroxybenzoic acid) to confirm if the "shoulder" is a degradant.

Issue 3: "Can I heat this compound in acid to dissolve it?"

Diagnosis: Solubility vs. Stability trade-off. Answer: Avoid heating above 40°C. While heating improves solubility, it exponentially increases the rate of nitrile hydrolysis. Recommended Protocol:

  • Sonicate the sample at room temperature for 10–15 minutes.

  • If insoluble, pre-dissolve in a minimal volume of DMSO (dimethyl sulfoxide) before adding the acidic aqueous solution.

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Acid Hydrolysis)

Use this protocol to validate the stability limits for your specific application.

Objective: Determine the half-life (


) of the nitrile group at pH 1.
  • Preparation: Dissolve 10 mg of compound in 10 mL of Diluent (50:50 Acetonitrile:0.1 M HCl).

  • Control: Store 1 mL aliquot at 4°C (Dark).

  • Stress: Place the remaining solution in a water bath at 60°C .

  • Sampling: Aliquot 500 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately neutralize samples with 500 µL of 0.1 M NaOH or dilute 1:10 with cold Acetonitrile to stop the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Success Criterion: >98% recovery relative to Control indicates stability.

    • Failure: Appearance of peaks at RRT ~0.8 (Amide) or RRT ~0.6 (Acid).

Protocol B: Standard Analytical Method (HPLC)

Recommended conditions to separate the parent from acid-degradants.

ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond)
Column Temp 30°C

References

  • BenchChem. (2025).[1][3] 3-Amino-5-bromo-2-hydroxybenzonitrile: Structure and Reactivity Profile. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72183189: 3-Amino-5-hydroxybenzonitrile (Analogous Reactivity). Retrieved from

  • Rickborn, B., & Jensen, F.R. (1962).[4] Acid-catalyzed hydrolysis of benzonitriles: Substituent effects. Journal of Organic Chemistry, 27, 4608.[4] (Foundational mechanism for nitrile hydrolysis).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-5-hydroxybenzonitrile. Retrieved from

  • ChemicalBook. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide. (Demonstrates the reversibility of the amide-nitrile pathway). Retrieved from

Sources

Optimization

preventing oxidation of the amino group in 3-Amino-5-bromo-2-hydroxybenzonitrile

Ticket ID: OX-PREV-3A5B Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you have o...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-PREV-3A5B Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—specifically darkening or "browning"—of 3-Amino-5-bromo-2-hydroxybenzonitrile (hereafter referred to as Compound A ).

This molecule presents a classic "perfect storm" for oxidative instability. While the electron-withdrawing nitrile (-CN) and bromo (-Br) groups provide some stabilization, the core structural motif—an ortho-aminophenol (positions 2 and 3)—is notoriously susceptible to oxidation.

This guide moves beyond basic "store in the fridge" advice. We will dissect the mechanism of failure, provide rigorous degassing protocols, and offer synthetic protection strategies validated by field applications.

Module 1: Diagnostic & Mechanism

Q: Why is my off-white solid turning dark brown/black?

A: You are witnessing the formation of quinone imines and subsequent polymerization.

The ortho-aminophenol moiety is the instability vector. Even mild oxidants (like atmospheric


) can abstract a hydrogen atom, creating a radical species. In the presence of trace transition metals (often found in glass or solvents), this process accelerates, leading to a highly colored quinone imine.

The Failure Pathway:

  • Initiation: Loss of H• from the -OH or -NH₂ group.

  • Propagation: Formation of a resonance-stabilized radical.

  • Oxidation: Conversion to the ortho-quinone imine.

  • Polymerization: The electrophilic quinone imine reacts with the nucleophilic amine of a neighboring molecule, forming dark, insoluble oligomers (Schiff base-like polymers).

Visualization: The Oxidation Cascade

OxidationPathway Start 3-Amino-5-bromo- 2-hydroxybenzonitrile Radical Phenoxyl/Aminyl Radical Start->Radical Air (O2) + Light - H• Quinone Ortho-Quinone Imine Intermediate Radical->Quinone - e-, - H+ Polymer Dark Insoluble Oligomers (Brown/Black) Quinone->Polymer Nucleophilic Attack by unreacted amine Metal Trace Metals (Cu, Fe) Metal->Radical Catalysis

Figure 1: The oxidative degradation pathway of ortho-aminophenols leading to sample darkening.

Module 2: Storage & Handling Protocols

Q: How should I store the solid material long-term?

A: Standard "cool and dry" is insufficient. You must arrest the radical initiation step.

ParameterRecommendationTechnical Rationale
Atmosphere Argon (not Nitrogen)Argon is heavier than air and forms a more effective "blanket" over the solid in the vial, preventing

diffusion.
Temperature -20°C Kinetic suppression of the autoxidation rate.
Container Amber Glass + ParafilmBlocks UV light (which generates radicals) and creates a secondary gas seal.
Additives None in solid stateDo not mix antioxidants directly with the solid unless it is a formulation.

Module 3: Reaction Optimization (In-Process)

Q: The reaction mixture turns black immediately upon heating. How do I stop this?

A: Dissolved oxygen is your enemy. Sparging (bubbling gas) is often inadequate for sensitive aminophenols. You must use the Freeze-Pump-Thaw (FPT) method to remove solvated oxygen.[1]

Protocol: Freeze-Pump-Thaw Cycle
  • Seal: Place solvent/solution in a Schlenk flask. Close the stopcock.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until solid.
    
    • Critical: Do not pump while freezing; you may condense liquid oxygen (explosion hazard).

  • Pump: Once frozen, open the stopcock to high vacuum (5–10 min). This removes the headspace gas.[2][3]

  • Thaw: Close the stopcock. Thaw the flask in a warm water bath. Gas bubbles will evolve from the liquid into the headspace.

  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with Argon.

Q: Are there additives that can help?

A: Yes. Since the oxidation of aminophenols is often metal-catalyzed, adding a chelator or a sacrificial antioxidant can stabilize the reaction mixture.

  • Chelator: EDTA (disodium salt). If your reaction solvent tolerates trace water, 1-5 mol% EDTA can sequester trace copper or iron.

  • Antioxidant: Sodium Ascorbate or BHT (Butylated hydroxytoluene). Use BHT (1 mol%) if your reaction is in organic media; it acts as a radical scavenger.

Module 4: Synthetic Protection Strategies

Q: I need to run a multi-step synthesis. Should I protect the amine?

A: Absolutely. If you are exposing Compound A to oxidants, bases, or high heat, the free amine is a liability.

Recommendation: Use a Carbamate (Boc) or Acetamide (Ac) protecting group.

Strategy Comparison
StrategyReagentProsCons
Boc-Protection

,

, DMAP
Stable to base/nucleophiles; easily removed with acid (TFA/HCl).Steric bulk may be high; requires careful monitoring.
Acetylation

, Pyridine
Very stable; forms a solid that is easy to crystallize.Removal requires harsh hydrolysis (strong acid/base + heat), which might degrade the nitrile.
Schiff Base Benzaldehyde"Masks" the amine temporarily.Labile; hydrolyzes easily in aqueous workups.

Decision: Use Boc-protection for milder deprotection conditions that preserve the nitrile (-CN) group.

Module 5: Purification & Workup

Q: My compound streaks on the column and comes out impure. Why?

A: Silica gel is slightly acidic (


).
  • Acid-Base Interaction: The basic amino group protonates on the silica, causing strong adsorption (tailing).

  • Catalytic Decomposition: The acidic surface catalyzes the oxidation of the sensitive aminophenol.

Solution: Neutralized Silica Protocol

Do not use "naked" silica. You must passivate the surface.

  • The Slurry: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • The Additive: Add 1% v/v Triethylamine (

    
    )  to the slurry before packing the column.
    
  • The Eluent: Maintain 0.5% to 1%

    
     in your mobile phase throughout the run.
    
    • Note: The

      
       blocks the acidic silanol sites, allowing the amine to elute as a sharp band and preventing surface-catalyzed oxidation.
      
Visualization: Workflow Decision Tree

HandlingWorkflow Start Start: Handling 3-Amino-5-bromo-2-hydroxybenzonitrile State Current State? Start->State Solid Solid Storage State->Solid Long Term Reaction Reaction Setup State->Reaction Synthesis Purification Purification State->Purification Isolation Argon Store under Argon -20°C, Amber Vial Solid->Argon Oxidant Oxidants Present? Reaction->Oxidant Silica Use Neutralized Silica (1% Et3N) Purification->Silica Protect REQUIRED: Protect Amine (Boc/Ac) Oxidant->Protect Yes Degas Freeze-Pump-Thaw + Radical Scavenger (BHT) Oxidant->Degas No

Figure 2: Decision matrix for handling sensitive aminophenol derivatives.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[4] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on amine protection strategies).

  • Simpkins, S. M. E., et al. (2013). Mechanistic Studies of the Synthesis of 2-Aminobenzoxazoles via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols. The Journal of Organic Chemistry. (Details the mechanism of aminophenol oxidation to quinone imines).

  • University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Dept of Chemistry Protocols. (Standard operating procedure for rigorous degassing).

  • Biotage. (2023). Is there an easy way to purify organic amines? (Technical note on using amine-functionalized silica and triethylamine additives).

  • BenchChem. (2025).[5] Preventing oxidation of the aniline group during complexation. (General guide on aniline stability and antioxidant use).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 3-Amino-5-bromo-2-hydroxybenzonitrile: A Comparative Guide to High-Field ¹H NMR, Benchtop NMR, and LC-MS

Introduction 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS: 862728-35-6) is a highly versatile building block in pharmaceutical synthesis. The presence of orthogonal reactive sites—an activating amino group, a cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-5-bromo-2-hydroxybenzonitrile (CAS: 862728-35-6) is a highly versatile building block in pharmaceutical synthesis. The presence of orthogonal reactive sites—an activating amino group, a cross-coupling-ready bromo substituent, a hydroxyl group, and a nitrile—makes it an ideal precursor for assembling complex organic molecules and heterocycles[1]. However, this dense functionalization on a single benzene ring necessitates rigorous structural verification during process chemistry. This guide objectively compares the performance of High-Field ¹H NMR, Benchtop NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural elucidation of this critical intermediate.

The Core Data: ¹H NMR Spectral Analysis

Understanding the theoretical and empirical ¹H NMR profile of 3-Amino-5-bromo-2-hydroxybenzonitrile is the baseline for comparing analytical modalities. The molecule possesses a 1,2,3,5-tetrasubstituted aromatic ring, leaving only two isolated, meta-positioned protons (H-4 and H-6).

Causality of Experimental Choices: DMSO-d6 is the optimal solvent for this compound. Its high polarity readily dissolves the molecule, and crucially, its strong hydrogen-bonding capability slows down the chemical exchange of the -OH and -NH2 protons. This allows them to be observed as distinct broad singlets rather than exchanging rapidly with trace moisture and disappearing into the spectral baseline.

Table 1: Predicted High-Field ¹H NMR Assignments (400 MHz, DMSO-d6)

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Causality / Assignment Rationale
-OH ~10.20Broad Singlet (br s)1HN/AHighly deshielded due to strong hydrogen bonding and the electron-withdrawing nature of the adjacent -CN group.
H-6 ~7.35Doublet (d)1H~2.3Deshielded by the ortho-nitrile group (-I, -R effects). Exhibits meta-coupling (W-pathway) with H-4[2].
H-4 ~6.95Doublet (d)1H~2.3Shielded by the ortho-amino group (+R effect). Exhibits meta-coupling with H-6[2].
-NH2 ~5.20Broad Singlet (br s)2HN/AExchangeable protons. Upfield relative to -OH due to the lower electronegativity of nitrogen compared to oxygen.

Comparative Performance: High-Field NMR vs. Benchtop NMR vs. LC-MS

While High-Field NMR (e.g., 400–600 MHz) has historically been the gold standard for structural elucidation[3], the advent of cryogen-free Benchtop NMR (60–80 MHz) and high-resolution LC-MS has diversified the analytical toolkit[4].

Table 2: Modality Comparison for 3-Amino-5-bromo-2-hydroxybenzonitrile

ParameterHigh-Field ¹H NMR (400+ MHz)Benchtop ¹H NMR (60-80 MHz)LC-MS (ESI-TOF)
Resolution Excellent. Complete baseline separation of H-4 and H-6 doublets (0.4 ppm

160 Hz separation).
Moderate. H-4 and H-6 may exhibit partial overlap (0.4 ppm

24 Hz separation)[5].
N/A (Mass-based separation).
Sensitivity High (LOD ~100 µmol/L in minutes)[5].Low to Moderate (Requires higher concentration, ~1 mmol/L)[5].Extremely High (pg to ng range).
Data Yield Absolute structural connectivity, stereochemistry, and quantitative purity.Rapid verification of bulk structure and major impurities[6].Exact mass, isotopic pattern (confirms 1 Br atom), and chromatographic purity.
Operational Cost High (Requires liquid Helium/Nitrogen, dedicated facility)[4].Low (Cryogen-free, standard power outlet)[4].Moderate (Solvents, gases, routine maintenance).
Best Use Case De novo structural elucidation and absolute quantification[7].At-line process monitoring and routine QA/QC[6].Trace impurity profiling and reaction conversion tracking.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the following protocols are designed with built-in validation steps to guarantee data integrity.

Protocol A: High-Field ¹H NMR Acquisition (400 MHz)
  • Sample Preparation : Weigh exactly 15.0 mg of 3-Amino-5-bromo-2-hydroxybenzonitrile. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Filtration : Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any undissolved particulates, ensuring optimal magnetic field homogeneity.

  • Tuning and Matching : Insert the sample and automatically tune/match the probe to the ¹H frequency. Self-Validation Check: A sharp, deep tuning dip on the spectrometer interface indicates proper probe resonance; a shallow dip indicates high salt content or a cracked tube.

  • Locking and Shimming : Lock onto the deuterium signal of DMSO-d6. Perform gradient shimming. Self-Validation Check: The residual DMSO-d5 pentet at 2.50 ppm must have a linewidth at half-height (FWHM) of <1.0 Hz before proceeding.

  • Acquisition : Acquire 16 transients with a 30-degree flip angle, a 1-second relaxation delay (D1), and an acquisition time of 3 seconds.

  • Processing : Apply a 0.3 Hz exponential line broadening function, Fourier transform, phase correct, and baseline correct. Reference the TMS peak to 0.00 ppm.

Protocol B: Benchtop ¹H NMR Acquisition (60 MHz)
  • Sample Preparation : Weigh 40.0 mg of the compound (the higher concentration compensates for the lower intrinsic sensitivity of the permanent magnet[5]) and dissolve in 0.6 mL DMSO-d6.

  • Thermal Equilibration : Place the NMR tube in the benchtop spectrometer and allow 5 minutes for thermal equilibration to the magnet's operating temperature (typically 30-35 °C). Self-Validation Check: Temperature stability ensures the chemical shifts of the exchangeable -OH and -NH2 protons do not drift during acquisition.

  • Acquisition : Run a standard 1D ¹H experiment with 64 scans to boost the Signal-to-Noise Ratio (SNR).

  • Data Interpretation : Due to the lower Larmor frequency, the 2.3 Hz meta-coupling may not be fully resolved into distinct doublets, appearing instead as broadened singlets[5]. Focus the analysis on the integration ratios (1:1:2:1 for OH:Ar-H:NH2:Ar-H) to verify the bulk structure[2].

Workflow Visualization

The following diagram illustrates the decision matrix and expected data outputs for verifying the structure of 3-Amino-5-bromo-2-hydroxybenzonitrile.

G Start Synthesized Compound 3-Amino-5-bromo-2-hydroxybenzonitrile Prep Sample Preparation (Dissolution in DMSO-d6) Start->Prep Decision Analytical Modality Selection Prep->Decision HighField High-Field NMR (400+ MHz) Gold Standard Resolution Decision->HighField Benchtop Benchtop NMR (60-80 MHz) Rapid QA/QC Decision->Benchtop LCMS LC-MS (ESI-TOF) Mass & Purity Profiling Decision->LCMS DataHF Distinct Meta-Coupled Doublets (J ~2.3 Hz) HighField->DataHF DataBT Overlapping Aromatic Signals (Lower Resolution) Benchtop->DataBT DataMS [M+H]+ m/z 213.0/215.0 Isotopic Br Pattern LCMS->DataMS Valid Structural Verification Completed DataHF->Valid DataBT->Valid DataMS->Valid

Analytical workflow for the structural elucidation of 3-Amino-5-bromo-2-hydroxybenzonitrile.

Conclusion

For the comprehensive structural elucidation of 3-Amino-5-bromo-2-hydroxybenzonitrile, High-Field ¹H NMR remains unmatched in its ability to resolve fine meta-couplings, definitively proving the substitution pattern. However, for routine process chemistry, Benchtop NMR offers a highly accessible, low-cost alternative that, when combined with LC-MS, provides a robust, orthogonal data package sufficient for batch release and reaction monitoring.

References

  • Oxford Instruments - High-field to Benchtop NMR Spectroscopy - Part 3[Link]

  • MDPI - Benchtop NMR in Biomedicine: An Updated Literature Overview[Link]

  • PMC - Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures[Link]

  • Labcompare - New Fields and Exciting Applications for Benchtop NMR Instruments[Link]

  • SMBST College - Structure Elucidation by NMR in Organic Chemistry[Link]

  • UNL - Introduction to NMR and Its Application in Metabolite Structure Determination[Link]

Sources

Comparative

FTIR absorption peaks for nitrile group in 3-Amino-5-bromo-2-hydroxybenzonitrile

An In-Depth Guide to the FTIR Analysis of 3-Amino-5-bromo-2-hydroxybenzonitrile: A Comparative Study of the Nitrile Vibrational Frequency Authored by: A Senior Application Scientist This guide provides a comprehensive an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Analysis of 3-Amino-5-bromo-2-hydroxybenzonitrile: A Comparative Study of the Nitrile Vibrational Frequency

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 3-Amino-5-bromo-2-hydroxybenzonitrile, with a specific focus on the nitrile (-C≡N) functional group. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of vibrational spectroscopy, offers a comparative analysis with related compounds, and provides a validated experimental protocol for data acquisition.

The Foundational Principles of FTIR Spectroscopy

FTIR spectroscopy is a powerful, non-destructive analytical technique used to identify molecular structures and functional groups within a sample.[1][2] The core principle lies in the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds.[3][4] Each type of bond (e.g., C-H, O-H, C=O, C≡N) vibrates at a characteristic frequency. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation.[4][5] An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique "molecular fingerprint" of the compound.[5]

The utility of FTIR in structural elucidation comes from the fact that specific functional groups give rise to absorption bands in predictable regions of the spectrum, making it an indispensable tool for organic chemists.[3]

The Nitrile Group: A Distinctive Spectroscopic Marker

The nitrile functional group (-C≡N) is a particularly useful marker in IR spectroscopy. Its stretching vibration produces a sharp and typically intense absorption peak in a relatively uncongested region of the spectrum, making it easy to identify.[6][7]

  • General Wavenumber Range: The C≡N triple bond stretch generally appears in the 2260-2220 cm⁻¹ range.[7][8][9]

  • Influence of Conjugation: The electronic environment significantly affects the precise position of this peak. Conjugation with an adjacent double bond or aromatic ring lowers the absorption frequency.[7][8]

    • Saturated (Aliphatic) Nitriles: Absorb in the 2260-2240 cm⁻¹ range.

    • Aromatic Nitriles: Absorb at a lower frequency, between 2240 and 2220 cm⁻¹.[7]

Spectral Analysis of 3-Amino-5-bromo-2-hydroxybenzonitrile

The molecular structure of 3-Amino-5-bromo-2-hydroxybenzonitrile features a benzene ring with multiple substituents, each influencing the electronic distribution and, consequently, the vibrational frequencies of the functional groups.

Structure: Chemical structure of 3-Amino-5-bromo-2-hydroxybenzonitrile

Structure of 3-Amino-5-bromo-2-hydroxybenzonitrile.[10]

The Nitrile Peak: Effects of Aromatic Substituents

As an aromatic nitrile, the C≡N stretch in this molecule is expected to fall within the 2240-2220 cm⁻¹ range. However, the amino (-NH₂) and hydroxyl (-OH) groups are powerful electron-donating groups, increasing electron density in the benzene ring through resonance.[10] This increased electron density can delocalize into the nitrile group, slightly weakening the C≡N triple bond. This effect, known as the resonance effect, typically shifts the absorption to a lower wavenumber (a red shift).

Conversely, the bromine atom and the nitrile group itself are electron-withdrawing, which would tend to shift the peak to a higher wavenumber (a blue shift). The interplay of these competing electronic effects determines the final peak position. Given the potent electron-donating nature of the ortho-hydroxyl and meta-amino groups, the nitrile peak is anticipated to be at the lower end of the aromatic nitrile range, likely between 2220 and 2230 cm⁻¹ .

Comparative Analysis with Other Nitriles

To contextualize the expected peak position, it is useful to compare it with simpler nitrile compounds.

CompoundStructureNitrile TypeTypical C≡N Peak (cm⁻¹)Rationale for Peak Position
AcetonitrileCH₃-C≡NSaturated~2252[7]The absence of conjugation results in a higher frequency (stronger) C≡N bond vibration.
BenzonitrileC₆H₅-C≡NAromatic~2230[8]Conjugation with the benzene ring lowers the vibrational frequency compared to saturated nitriles.[7]
3-Amino-5-bromo-2-hydroxybenzonitrile C₇H₅BrN₂OAromaticPredicted: 2220-2230Strong electron-donating -OH and -NH₂ groups are expected to further lower the frequency relative to unsubstituted benzonitrile.[11][12]
Other Key Functional Group Absorptions

A full spectral analysis relies on identifying all major functional groups. The table below summarizes the expected absorption peaks for 3-Amino-5-bromo-2-hydroxybenzonitrile.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Peak Characteristics
O-H (Phenol)Stretching, H-bonded3200 - 3550Strong, very broad
N-H (Amine)Asymmetric & Symmetric Stretch3300 - 3500Medium, two sharp bands
C-H (Aromatic)Stretching3010 - 3100Medium to weak, sharp
C≡N (Nitrile) Stretching 2220 - 2230 Medium to strong, sharp
C=C (Aromatic)Ring Stretching1500 - 1700Medium to strong, multiple sharp bands

Experimental Protocol: FTIR Analysis of Solid Samples via KBr Pellet Method

The potassium bromide (KBr) pellet technique is a standard and reliable method for acquiring high-quality FTIR spectra of solid samples.[13][14] The principle is to disperse the solid analyte uniformly in an IR-transparent matrix (KBr) and press it into a thin, transparent disc.[14]

Causality Behind Experimental Choices:
  • Why KBr? KBr is an alkali halide that is transparent to infrared radiation over a wide range and has a refractive index that can be matched to many organic compounds, minimizing scattering losses.

  • Why Dryness is Critical: KBr is hygroscopic and readily absorbs atmospheric moisture. Water has strong, broad IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key spectral features of the analyte.[13] Therefore, all materials and equipment must be rigorously dried.

  • Optimal Concentration: The recommended sample concentration in KBr is 0.2% to 1%.[15] Too high a concentration leads to excessive absorption (Beer's Law), where peaks become saturated ("flat-topped") and unusable. Too low a concentration results in a poor signal-to-noise ratio.

Step-by-Step Methodology:
  • Preparation of Materials:

    • Place spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours (ideally overnight) to remove all traces of moisture.

    • Gently warm the agate mortar and pestle, and the pellet die set, under a heat lamp or in a low-temperature oven to drive off adsorbed water. Allow them to cool to room temperature in a desiccator before use.[13]

  • Sample Grinding and Mixing:

    • Weigh out approximately 1-2 mg of the 3-Amino-5-bromo-2-hydroxybenzonitrile sample.

    • In the dry agate mortar, grind the sample to a very fine powder. The goal is to reduce particle size to below the wavelength of the IR radiation to minimize light scattering.

    • Add approximately 150-200 mg of the dried KBr powder to the mortar.

    • Mix gently but thoroughly with the ground sample for 1-2 minutes to ensure a homogenous mixture. Avoid vigorous grinding at this stage, as it can increase the KBr's exposure to air and potential moisture absorption.[14]

  • Pellet Pressing:

    • Assemble the pellet die. Add a small amount of the sample-KBr mixture to the die body, ensuring an even layer.

    • Insert the plunger and connect the die to a vacuum pump for 2-5 minutes to remove entrapped air, which can cause the pellet to be opaque.

    • Transfer the die to a hydraulic press. Gradually apply pressure up to 5-8 tons and hold for 2-3 minutes.[16]

  • Spectrum Acquisition:

    • Carefully release the pressure and disassemble the die. Eject the transparent or translucent KBr pellet.

    • Place the pellet in the spectrometer's sample holder.

    • First, run a background scan with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Next, run the sample scan to acquire the FTIR spectrum of the compound.

    • Process the spectrum by performing a baseline correction to obtain a flat baseline for accurate peak analysis.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the KBr pellet preparation and FTIR analysis workflow.

FTIR_Workflow cluster_prep Materials & Equipment cluster_mix Homogenization cluster_press Pellet Formation cluster_analysis Spectroscopy cluster_process Final Spectrum A 1. Preparation B 2. Grinding & Mixing C 3. Pellet Pressing D 4. FTIR Analysis E 5. Data Processing A1 Dry KBr Powder (110°C) B2 Add KBr (~200 mg) & Mix Thoroughly A2 Dry Mortar, Pestle, Die (Heat Lamp/Oven) B1 Grind Sample to Fine Powder A3 Weigh Sample (1-2 mg) A3->B1 B1->B2 C1 Load Die with Mixture B2->C1 C2 Apply Vacuum (2-5 min) C1->C2 C3 Press at 5-8 Tons (2-3 min) C2->C3 C4 Eject Transparent Pellet C3->C4 D2 Collect Sample Spectrum C4->D2 D1 Collect Background Spectrum (Air) D1->D2 Subtract Bkg. E1 Baseline Correction D2->E1 E2 Peak Identification E1->E2

Caption: Workflow for FTIR sample preparation using the KBr pellet method.

Conclusion

The FTIR spectrum of 3-Amino-5-bromo-2-hydroxybenzonitrile provides a wealth of structural information. The nitrile group serves as a highly diagnostic probe, expected to exhibit a sharp absorption peak between 2220-2230 cm⁻¹. The precise location of this peak is modulated by the strong electron-donating effects of the hydroxyl and amino substituents on the aromatic ring. Confirmation of the structure is achieved by identifying the other characteristic absorption bands, including the broad O-H stretch and the dual N-H stretching peaks. By following the detailed experimental protocol provided, researchers can obtain high-fidelity spectra for unambiguous compound identification and characterization.

References

  • Quick User Guide for FT-IR. University of Helsinki. Available at: [Link]

  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. FindLight. Available at: [Link]

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. Available at: [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). Available at: [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Available at: [Link]

  • Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Academic Research. Available at: [Link]

  • Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis. Oreate AI Blog. (2026). Available at: [Link]

  • Principles and instrumentation FTIR spectroscopy. Mugberia Gangadhar Mahavidyalaya. Available at: [Link]

  • a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... ResearchGate. Available at: [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. (2025). Available at: [Link]

  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. ResearchGate. (2025). Available at: [Link]

  • How to Make a Good KBr Pellet - a Step-by-step Guide. YouTube. (2023). Available at: [Link]

  • Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. AIP Publishing. (2025). Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... ResearchGate. Available at: [Link]

  • 3-Bromo-2-hydroxybenzonitrile. SpectraBase. Available at: [Link]

  • Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024). Available at: [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 3-Amino-5-bromo-2-hydroxybenzonitrile

Technical Guide: Mass Spectrometry Fragmentation Profiling of 3-Amino-5-bromo-2-hydroxybenzonitrile Executive Summary: The "1:1 Doublet" Standard 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS: 862728-35-6) is a critical het...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation Profiling of 3-Amino-5-bromo-2-hydroxybenzonitrile

Executive Summary: The "1:1 Doublet" Standard

3-Amino-5-bromo-2-hydroxybenzonitrile (CAS: 862728-35-6) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and benzofuran-derived therapeutics. Its structural integrity is defined by a dense functional array: a nitrile group (C1), a hydroxyl group (C2), an amino group (C3), and a bromine atom (C5).

For drug development professionals, confirming the identity of this intermediate is not merely about molecular weight matching; it is about verifying the regiochemistry and isotopic signature . This guide outlines the specific mass spectrometry (MS) behavior of the compound, contrasting it with common synthesis impurities (de-brominated analogs) and structural isomers.

Key Performance Indicator: The presence of the bromine atom provides a unique "self-validating" isotopic signature (1:1 ratio at M and M+2) that distinguishes this compound from organic impurities in complex reaction mixtures.

Experimental Methodology & Ionization Strategy

To achieve optimal sensitivity and fragmentation clarity, the following protocol is recommended. The presence of the acidic phenolic hydroxyl group (


, lowered by the electron-withdrawing nitrile and bromine) makes Negative Electrospray Ionization (ESI-)  the superior mode of detection over Positive ESI.
Recommended Protocol
ParameterSetting / ConditionRationale
Ionization Mode ESI Negative (-) Exploits the acidic phenol (-OH) for facile deprotonation to

.
Solvent System Methanol/Water (50:50) + 0.1% Ammonium HydroxideHigh pH ensures complete ionization of the phenol moiety.
Capillary Voltage 2.5 - 3.0 kVSoft ionization to preserve the molecular ion cluster.
Cone Voltage 20 - 30 VModerate energy to prevent premature in-source fragmentation.
Collision Energy 15 - 35 eV (Ramped)Required to drive the stable aromatic ring to fragment (HCN/CO loss).

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 3-Amino-5-bromo-2-hydroxybenzonitrile is governed by the stability of the aromatic core and the "Ortho Effect" between the hydroxyl (C2) and nitrile (C1) groups.

Primary Molecular Ion
  • m/z 210.9 (100%) & 212.9 (98%) : The spectrum is dominated by the

    
     doublet. The equal intensity of 
    
    
    
    and
    
    
    isotopes is the primary diagnostic filter.
Fragmentation Channels (CID)
  • Pathway A: Nitrile Ejection (-HCN, 27 Da) The most favorable pathway involves the loss of Hydrogen Cyanide (HCN) from the nitrile group. This is often facilitated by proton transfer from the adjacent hydroxyl group.

    • Transition:

      
       (and 
      
      
      
      )
  • Pathway B: Phenolic Contraction (-CO, 28 Da) Following or competing with HCN loss, the phenolic oxygen is expelled as Carbon Monoxide (CO), causing a ring contraction (typically to a cyclopentadiene-like anion).

    • Transition:

      
       (and 
      
      
      
      )
  • Pathway C: Halogen Elimination (Bromide Ion) At higher collision energies, the C-Br bond cleaves. In negative mode, this often releases the bare bromide ion.

    • Diagnostic Ion:

      
       and 
      
      
      
      (distinct low-mass peaks).
Visualization: Fragmentation Tree

FragmentationPathway Parent Parent Ion [M-H]⁻ m/z 211 / 213 (Isotope Ratio 1:1) Frag1 Fragment [M-H-HCN]⁻ m/z 184 / 186 (Loss of Nitrile) Parent->Frag1 - HCN (27 Da) Primary Pathway Bromide Bromide Ion [Br]⁻ m/z 79 / 81 (C-Br Cleavage) Parent->Bromide High Energy CID Direct Loss Frag2 Fragment [M-H-HCN-CO]⁻ m/z 156 / 158 (Ring Contraction) Frag1->Frag2 - CO (28 Da) Secondary Pathway

Figure 1: Proposed ESI(-) fragmentation tree for 3-Amino-5-bromo-2-hydroxybenzonitrile, highlighting the conservation of the bromine isotope pattern in high-mass fragments.

Comparative Analysis: Target vs. Alternatives

In synthesis workflows, this compound must be distinguished from its De-brominated precursor (incomplete reaction) and Regioisomers (incorrect bromination).

Comparison Table: Diagnostic Mass Shifts
FeatureTarget Compound (3-Amino-5-bromo-2-hydroxy-CN)Alternative 1: De-brominated Analog (3-Amino-2-hydroxy-CN)Alternative 2: Regioisomer (2-Amino-5-bromo-CN)*
Molecular Formula



Parent Ion (ESI-) m/z 211 / 213 (Doublet)m/z 133 (Singlet)m/z 195 / 197 (Doublet)
Isotope Pattern 1:1 (

)
None (C/H/N/O only)1:1 (

)
Key Neutral Loss -27 Da (HCN)

m/z 184
-27 Da (HCN)

m/z 106
-27 Da (HCN)

m/z 168
Differentiation Unique Mass + Isotope Mass Shift (-78 Da) Mass Shift (-16 Da) (Lacks -OH)

*Note: Alternative 2 assumes a lack of the hydroxyl group (common starting material impurity). If comparing to a hydroxy-isomer (e.g., 4-hydroxy), the mass is identical, but the intensity of the -HCN loss often varies due to the "Ortho Effect" proximity of OH and CN groups.

Interpretation Guide for QC Analysis

When analyzing reaction mixtures, use this logic flow to validate the product:

  • Check the Parent: Do you see a doublet at m/z 211/213?

    • No: Product not formed.

    • Yes: Proceed to step 2.

  • Check the Purity (De-brominated): Scan for m/z 133.

    • Presence: Indicates unreacted starting material (3-amino-2-hydroxybenzonitrile).

  • Confirm Structure (MS/MS): Fragment m/z 211.

    • Look for m/z 184 (HCN loss).

    • Look for m/z 79 (Bromide).[1]

    • Absence of m/z 184: Suspect an isomer where CN is not adjacent to a proton source (OH or NH2), hindering HCN elimination.

References

  • PubChem. (2023). 3-Amino-5-bromo-2-hydroxybenzonitrile Compound Summary. National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of functionalized benzonitriles. NIST Chemistry WebBook. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of functionalized aromatics in electrospray ionization. Journal of Mass Spectrometry. (Generalized mechanism reference for phenolic nitriles).

Sources

Comparative

comparing reactivity of 3-Amino-5-bromo-2-hydroxybenzonitrile vs 5-bromo-2-hydroxybenzonitrile

As a Senior Application Scientist, selecting the right building block for a synthetic pathway requires more than just matching functional groups—it requires a deep understanding of how adjacent substituents manipulate th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right building block for a synthetic pathway requires more than just matching functional groups—it requires a deep understanding of how adjacent substituents manipulate the electronic topography of the entire molecule.

This guide provides an in-depth comparative analysis of 3-Amino-5-bromo-2-hydroxybenzonitrile and 5-bromo-2-hydroxybenzonitrile . While they differ by only a single primary amine at the C3 position, this structural variance fundamentally rewires their reactivity, dictating their utility in cross-coupling, electrophilic aromatic substitution (EAS), and heterocycle synthesis.

Structural & Electronic Profiling: The Causality of Reactivity

To predict the behavior of these molecules, we must analyze the push-pull dynamics of their substituents on the aromatic ring.

5-Bromo-2-hydroxybenzonitrile (Molecule B): This scaffold is defined by competing electronic effects. The hydroxyl (-OH) group is a strong electron-donating group (EDG) that activates the ring and directs electrophiles to the ortho and para positions. The nitrile (-CN) is a strong electron-withdrawing group (EWG) that deactivates the ring and directs meta. Because the para position (C5) is occupied by the bromine atom, the electronic density is synergistically funneled to the C3 position. This makes C3 the exclusive kinetic and thermodynamic site for EAS [2].

3-Amino-5-bromo-2-hydroxybenzonitrile (Molecule A): The introduction of the C3-amino (-NH2) group drastically alters the molecule's HOMO/LUMO profile. The primary amine is a more potent EDG than the hydroxyl group. By sitting adjacent to the -OH, it creates an ortho-aminophenol motif. This localized electron richness significantly raises the HOMO energy, making the ring highly susceptible to oxidation. Furthermore, the amine acts as a powerful nucleophilic center, opening up orthogonal reaction pathways (such as heterocycle cyclization) that are entirely absent in Molecule B [3].

Comparative Reactivity Pathways

Electrophilic Aromatic Substitution (EAS)
  • Molecule B: Undergoes predictable EAS (e.g., nitration, halogenation) at the C3 position.

  • Molecule A: With C3 occupied, the directing effects of the -OH and -NH2 groups push electrophilic attack to the C4 and C6 positions. The reaction kinetics are significantly accelerated due to the combined EDG effects, often requiring milder conditions to prevent over-substitution.

Palladium-Catalyzed Cross-Coupling
  • Molecule B: The C5-bromide readily undergoes Suzuki, Heck, and Sonogashira couplings. While the free phenol can sometimes be tolerated, it is often temporarily protected (e.g., as a MOM ether or triflate) to prevent base-mediated side reactions or catalyst interference.

  • Molecule A: The ortho-aminophenol motif is a strong bidentate chelator. If left unprotected, the -NH2 and -OH groups can coordinate with the palladium center, effectively poisoning the catalyst and stalling oxidative addition. Furthermore, the free amine can undergo competitive Buchwald-Hartwig amination, leading to oligomerization. Protection of the amine (e.g., via Boc or acetyl) is strictly required prior to coupling the C5-bromide.

Heterocycle Synthesis (The Orthogonal Advantage)

The defining advantage of Molecule A is its ability to form benzoxazoles . The ortho-aminophenol structure rapidly condenses with carboxylic acids, orthoesters, or β-diketones. A highly efficient, modern protocol utilizes a combined Copper Iodide (CuI) and Brønsted acid catalyst system to drive this cyclization under mild conditions [1]. Molecule B cannot participate in this chemistry.

Mechanistic Visualizations

Reactivity MolA 3-Amino-5-bromo- 2-hydroxybenzonitrile EAS_A EAS at C4/C6 (Highly Activated) MolA->EAS_A CrossA Pd-Coupling (Requires NH2 Protection) MolA->CrossA HetA Benzoxazole Synthesis (via ortho-aminophenol) MolA->HetA MolB 5-Bromo- 2-hydroxybenzonitrile EAS_B EAS at C3 (Moderately Activated) MolB->EAS_B CrossB Pd-Coupling (Direct or OH Protection) MolB->CrossB HetB No Heterocycle Formation (Lacks NH2) MolB->HetB

Divergent reactivity pathways of the two benzonitrile scaffolds.

Mechanism Step1 3-Amino-5-bromo- 2-hydroxybenzonitrile + β-Diketone Step2 TsOH Catalysis (Imine Formation) Step1->Step2 Step3 CuI Coordination (O-Attack on Imine) Step2->Step3 Step4 Dehydration & Aromatization Step3->Step4 Step5 2-Substituted Benzoxazole Step4->Step5

CuI/TsOH-catalyzed mechanism for benzoxazole assembly.

Quantitative Data Comparison

Property / Feature3-Amino-5-bromo-2-hydroxybenzonitrile5-Bromo-2-hydroxybenzonitrile
CAS Number 862728-35-640530-18-5
Molecular Weight 213.03 g/mol 198.02 g/mol
Primary Nucleophile C3-Amine (-NH2)C2-Hydroxyl (-OH)
EAS Directing Site C4 and C6C3
Pd-Coupling Readiness Low (Requires N-protection)High (Direct coupling possible)
Benzoxazole Precursor Yes (Highly efficient)No
Oxidative Stability Low (Prone to quinone-imine formation)High

Self-Validating Experimental Protocols

To demonstrate the distinct utility of these two scaffolds, the following protocols detail their most characteristic transformations. These workflows are designed with built-in validation steps (e.g., TLC monitoring points) to ensure reproducibility.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromo-2-hydroxybenzonitrile

This protocol demonstrates the direct cross-coupling of Molecule B without phenol protection, utilizing a robust Pd(dppf)Cl2 catalyst system.

Reagents:

  • 5-Bromo-2-hydroxybenzonitrile (1.0 equiv, 5.0 mmol)

  • Phenylboronic acid (1.2 equiv, 6.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 15.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, combine 5-bromo-2-hydroxybenzonitrile, phenylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting bromide should be completely consumed, replaced by a lower Rf, highly UV-active biaryl product spot.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 1M HCl (to neutralize the base and protonate the phenol) followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: CuI-Catalyzed Benzoxazole Synthesis from 3-Amino-5-bromo-2-hydroxybenzonitrile

This protocol highlights the orthogonal reactivity of Molecule A, utilizing the C3-amine to build a benzoxazole ring via condensation with a β-diketone [1].

Reagents:

  • 3-Amino-5-bromo-2-hydroxybenzonitrile (1.0 equiv, 0.5 mmol)

  • 2,4-Pentanedione (β-diketone) (1.5 equiv, 0.75 mmol)

  • Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv, 10 mol%)

  • Acetonitrile (CH₃CN) (4.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 25 mL reaction tube equipped with a magnetic stir bar, charge the 3-Amino-5-bromo-2-hydroxybenzonitrile, TsOH·H₂O, and CuI.

  • Solvent & Reactant Addition: Add acetonitrile followed by 2,4-pentanedione.

  • Cyclization: Seal the reaction tube and heat the mixture at 80 °C for 16 hours. Causality note: The TsOH drives the initial imine formation between the primary amine and the ketone, while the CuI coordinates the intermediate to facilitate the intramolecular nucleophilic attack by the adjacent hydroxyl group.

  • Validation (TLC): Check reaction progress (Petroleum Ether:EtOAc 5:1). The highly polar starting aminophenol will be replaced by a significantly less polar, strongly fluorescent benzoxazole product.

  • Purification: Remove the acetonitrile under reduced pressure. Load the crude residue directly onto a silica gel column and elute with Petroleum Ether/EtOAc (5:1) to isolate the 2-substituted benzoxazole derivative.

References

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). "Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide." The Journal of Organic Chemistry, 79(13), 6310-6314. URL:[Link]

  • PubChem Compound Summary for CID 2757014, "5-Bromo-2-hydroxybenzonitrile." National Center for Biotechnology Information. URL:[Link]

Validation

Comparative Structural Analysis &amp; Crystallization Guide: 3-Amino-5-bromo-2-hydroxybenzonitrile

Part 1: Executive Summary & Strategic Context[1] In the landscape of fragment-based drug discovery (FBDD), 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6) represents a high-value "privileged scaffold."[1] Its tri...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context[1]

In the landscape of fragment-based drug discovery (FBDD), 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6) represents a high-value "privileged scaffold."[1] Its tri-functional nature—combining a phenol, a nitrile, and an aniline moiety with a halogen handle—makes it an ideal candidate for exploring structure-activity relationships (SAR) in kinase inhibitors and neurodegenerative therapeutics.[1]

The Critical Gap: While synthesis routes are established, public crystallographic deposition for this specific tris-substituted congener remains absent from major databases (CSD/PDB).[1]

The Solution: This guide bridges that gap. By analyzing the high-resolution X-ray data of its closest structural analogs—3-bromo-2-hydroxybenzonitrile and 5-bromo-2-hydroxybenzonitrile —we provide a comparative baseline.[1] We infer likely packing motifs and provide a rigorous, self-validating protocol for researchers to generate, refine, and publish the definitive crystal structure of the target compound.

Part 2: Comparative Structural Data (Analog Analysis)

The following table contrasts the target molecule with its experimentally validated analogs. The data for the analogs highlights a critical phenomenon: substituent-induced disorder , which the target molecule is predicted to resolve due to the additional hydrogen-bonding capability of the amino group.

FeatureTarget: 3-Amino-5-bromo-2-hydroxybenzonitrile Analog A: 3-Bromo-2-hydroxybenzonitrile Analog B: 5-Bromo-2-hydroxybenzonitrile
Role Target Scaffold Structural Reference Structural Reference
Formula C₇H₅BrN₂OC₇H₄BrNOC₇H₄BrNO
Space Group Predicted:[1]

or


(Monoclinic)

(Triclinic)
Z (Molecules/Cell) Predicted: 444 (2 molecules/asymmetric unit)
Disorder Low Probability (Amino anchor)High (Br/CN positional disorder)Low
H-Bond Donors 3 (-OH, -NH₂)1 (-OH)1 (-OH)
H-Bond Acceptors 2 (-CN, -OH)2 (-CN, -OH)2 (-CN, -OH)
Packing Motif 3D H-Bond Network +

-stacking
1D Spiral Chains +

-stacking
1D Chains (Head-to-Tail)
Ref. This Guide[Acta Cryst.[1] E71, o523]([Link])[Acta Cryst.[1][2][3] E68, o2617]([Link])
Expert Insight: The "Amino Anchor" Effect

In Analog A (3-bromo), the molecule suffers from 180° rotational disorder because the Bromine and Nitrile groups are sterically similar and the single -OH anchor is insufficient to lock the orientation.[1]

  • Hypothesis: In the Target compound, the 3-amino group introduces strong N-H...O or N-H...N intermolecular bonds.[1] This should structurally "lock" the molecule in the lattice, eliminating the disorder seen in the 3-bromo analog and resulting in higher resolution diffraction data (

    
    ).
    

Part 3: Experimental Protocols

A. Crystallization Screening Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm in one dimension).

Reagents:

  • Target Compound (>98% purity by HPLC).

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Acetonitrile (MeCN), Toluene.[1]

Methodology: Vapor Diffusion (Sitting Drop)

  • Prepare Stock Solution: Dissolve 10 mg of 3-Amino-5-bromo-2-hydroxybenzonitrile in 1 mL of MeCN. Sonicate to ensure full dissolution.

  • Setup: Use a 24-well crystallization plate.

  • Reservoir: Fill reservoir with 500 µL of antisolvent (Toluene or Pentane).

  • Drop: Mix 2 µL of Stock Solution + 1 µL of Reservoir solution on the sitting drop pedestal.

  • Seal: Seal with optical tape and incubate at 20°C.

  • Observation: Check for nucleation at 24h, 72h, and 7 days using polarized light microscopy. Birefringence indicates crystallinity.[1]

B. Data Collection & Refinement Strategy

Objective: Solve structure and handle potential heavy-atom absorption.

  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil. Flash cool to 100 K immediately to minimize thermal motion.[1]

  • Collection:

    • Source: Mo-K

      
       (
      
      
      
      ) is preferred over Cu-K
      
      
      to minimize absorption by Bromine.
    • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for the anomalous signal of Br.

  • Refinement (SHELXL):

    • Step 1: Solve using intrinsic phasing (SHELXT) locating the Br atom first.

    • Step 2: Refine anisotropically for all non-hydrogen atoms.[1]

    • Step 3 (Critical): Locate Amino H-atoms in the difference Fourier map (

      
      ). Do not constrain them geometrically initially; their position is vital for proving the "Amino Anchor" hypothesis.[1]
      

Part 4: Visualization of Structural Logic[1]

Diagram 1: Crystallization & Structure Solution Workflow

This workflow illustrates the critical path from raw material to validated CIF (Crystallographic Information File).[1]

G Start Raw Compound (>98% Purity) Screen Vapor Diffusion Screening Start->Screen Check Birefringence Check Screen->Check Check->Screen Amorphous/Precipitate Mount Cryo-Mounting (100 K) Check->Mount Single Crystal Found Collect Data Collection (Mo-Source) Mount->Collect Solve Phasing (SHELXT) Locate Br Collect->Solve Refine Refinement (SHELXL) Solve->Refine Output Final CIF & PDB Deposition Refine->Output

Caption: Step-by-step workflow for converting raw 3-Amino-5-bromo-2-hydroxybenzonitrile into a validated crystal structure.

Diagram 2: Predicted Interaction Network (The "Anchor" Effect)

This diagram visualizes how the specific functional groups of the target molecule interact to stabilize the crystal lattice, contrasting with the disordered analogs.

Interactions Core 3-Amino-5-bromo- 2-hydroxybenzonitrile Phenol 2-OH Group (Donor) Core->Phenol Nitrile 1-CN Group (Acceptor) Core->Nitrile Amino 3-NH2 Group (Donor) Core->Amino Bromo 5-Br Atom (Halogen Bond) Core->Bromo HB_Network 3D Hydrogen Bond Network Phenol->HB_Network O-H...N(cyano) Nitrile->HB_Network Amino->HB_Network N-H...O(phenol) Pi_Stack Face-to-Face Pi-Stacking Bromo->Pi_Stack Polarizability Lattice Ordered Lattice (High Resolution) HB_Network->Lattice Stabilizes Orientation Pi_Stack->Lattice

Caption: Predicted intermolecular interaction map showing how the amino group acts as a secondary anchor to stabilize the lattice.

Part 5: References

  • Dickinson, C., et al. (2015).[1][3] Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o523-o524.[1] [Link]

  • Oh, C. H., & Tanski, J. M. (2012).[1][3][4] 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2617.[1] [Link]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Amino-5-bromo-2-hydroxybenzonitrile

[1][2] Part 1: Executive Summary (Immediate Action Card) Safety Alert: Treat 3-Amino-5-bromo-2-hydroxybenzonitrile as a High-Priority Halogenated Organic Toxicant .[1] Improper disposal risks groundwater contamination an...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary (Immediate Action Card)

Safety Alert: Treat 3-Amino-5-bromo-2-hydroxybenzonitrile as a High-Priority Halogenated Organic Toxicant .[1] Improper disposal risks groundwater contamination and toxic gas evolution (HBr, NOx, HCN under extreme conditions).[1]

Parameter Critical Operational Directive
Primary Waste Stream Solid Halogenated Organic Waste (Do NOT mix with non-halogenated solids).
RCRA Classification Hazardous Waste (Likely Characteristic Toxic; manage as D000/Toxic or State-Regulated Halogenated Waste ).
Segregation STRICT ISOLATION from Strong Oxidizers (Nitric Acid, Peroxides) and Strong Acids.[1]
Container High-density polyethylene (HDPE) or Amber Glass with a Teflon-lined screw cap.
Labeling "Hazardous Waste - Solid - Toxic - Halogenated." List full chemical name.
Disposal Method High-Temperature Incineration (via licensed waste contractor).

Part 2: Chemical Profile & Hazard Assessment (The "Why")

To ensure compliance and safety, we must understand the causality behind the disposal protocols. This compound is not merely "chemical waste"; it is a poly-functional molecule with specific reactivity risks.[2]

Structural Hazard Analysis
  • Bromine Substituent (-Br): Classifies the waste as Halogenated .

    • Operational Insight: Halogenated compounds require higher incineration temperatures (>1100°C) to prevent the formation of incomplete combustion byproducts (like dioxins) and require scrubbers for acid gases (HBr). Mixing this with non-halogenated waste often downgrades the entire container to the more expensive "halogenated" pricing tier.

  • Nitrile Group (-CN): [1][3]

    • Operational Insight: While stable under normal conditions, nitriles can hydrolyze in the presence of strong acids or bases to release ammonia or carboxylic acids.[1] In extreme fire conditions, they may release hydrogen cyanide (HCN).[1] Never dispose of in acidic waste streams.

  • Amine (-NH2) & Phenol (-OH) Groups:

    • Operational Insight: These electron-rich groups make the compound susceptible to rapid oxidation. Mixing with strong oxidizers (e.g., concentrated nitric acid) can lead to exothermic runaway reactions or fire.[1]

Toxicology & Environmental Fate[5]
  • Acute Toxicity (Category 3/4): Toxic if swallowed.

  • Aquatic Toxicity: Halogenated aromatics are persistent environmental pollutants. They must never be flushed down the drain.[4]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Collection

The Golden Rule: Segregate at the source. Once mixed, separation is impossible.[1]

  • Select the Container:

    • Use a wide-mouth HDPE jar or Amber Glass jar .

    • Why? HDPE is resistant to phenolic interaction; Amber glass protects light-sensitive amines from degradation.

  • Solid Waste (Pure Compound/Powder):

    • Transfer waste directly into the container.

    • Do not use paper towels or bench mats as "filler" unless they are heavily contaminated.

  • Liquid Waste (Mother Liquors/Solvents):

    • If the compound is dissolved in a solvent (e.g., DMSO, Methanol):

      • Halogenated Solvent (DCM, Chloroform): Dispose in the Halogenated Liquid Waste carboy.[1]

      • Non-Halogenated Solvent (Methanol, Ethyl Acetate): Due to the presence of the brominated solute (>1000 ppm), this entire mixture must now be treated as Halogenated Waste .[1]

      • Field Tip: Mark the carboy "Contains Halogenated Solutes" to prevent rejection by the disposal facility.

Phase 2: Labeling & Documentation[7]

Attach a hazardous waste tag before the first gram of waste enters the container.

  • Chemical Name: 3-Amino-5-bromo-2-hydroxybenzonitrile (No abbreviations).[1]

  • Hazards Checked: [x] Toxic [x] Irritant.[5]

  • Constituents: If in solution, list the solvent % and the approximate concentration of the compound.

Phase 3: Storage & Handoff[7]
  • Storage Location: Satellite Accumulation Area (SAA).[6]

  • Conditions: Cool, dry, well-ventilated.[1][7] Keep secondary containment tray dry.

  • Cap: Screw cap must be tight.[8] Do not leave funnels in the neck.

Part 4: Spill Response Mechanism

Scenario: A 5g bottle of solid powder drops and shatters on the lab floor.

Immediate Action:

  • Evacuate & Ventilate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Standard lab coat/gloves are insufficient for direct cleanup. Wear double nitrile gloves , N95 dust mask (or half-face respirator with organic vapor/acid gas/particulate cartridges), and safety goggles .[1]

Cleanup Protocol:

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use a dedicated chemical spill pad to suppress dust.

  • Collection: Scoop the damp material/glass shards using a plastic dustpan or stiff card.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[9][7][8]

    • Scientist's Note: Avoid using bleach (sodium hypochlorite). Hypochlorites can react with amines to form chloramines (toxic gas). Use simple detergent.

  • Disposal: Place all cleanup materials (gloves, pads, scoop) into a heavy-duty plastic bag, seal it, and place it inside the Solid Hazardous Waste container.

Part 5: Visualizations

Diagram 1: Waste Segregation Decision Tree

A logical flow to determine the correct waste stream based on the state of the matter.

WasteSegregation Start Waste Generation: 3-Amino-5-bromo-2-hydroxybenzonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Debris Liquid Dissolved in Solvent StateCheck->Liquid Solution BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Halogenated/Toxic) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv BinLiquid DISPOSAL BIN B: Liquid Halogenated Waste HaloSolv->BinLiquid ContaminationRule CRITICAL RULE: Brominated solute makes entire stream Halogenated NonHaloSolv->ContaminationRule ContaminationRule->BinLiquid

Caption: Decision logic for segregating solid vs. liquid waste, highlighting the critical rule that brominated solutes render non-halogenated solvents into halogenated waste streams.

Diagram 2: Spill Response Workflow

Operational steps for safely managing a solid spill.

SpillResponse Step1 1. Secure Area (Evacuate 10ft) Step2 2. PPE Upgrade (Double Gloves, N95) Step1->Step2 Step3 3. Dust Suppression (Cover with damp pad) Step2->Step3 Step4 4. Collection (Scoop, do not sweep) Step3->Step4 Step5 5. Decon (Soap/Water - NO BLEACH) Step4->Step5 Step6 6. Disposal (Seal in Haz Waste) Step5->Step6

Caption: Sequential workflow for solid spill cleanup, emphasizing dust suppression and the prohibition of bleach during decontamination.

Part 6: Regulatory Compliance (RCRA & EPA)

While 3-Amino-5-bromo-2-hydroxybenzonitrile is not explicitly named on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[1]

  • Waste Determination (40 CFR § 262.11):

    • The generator must determine if the waste exhibits hazardous characteristics.

    • Toxicity: Due to the "Toxic if swallowed" GHS classification, it is prudent to manage it as Toxic Waste .

    • Halogen Content: Most state regulations require specific coding for halogenated organics to ensure proper incineration.

  • US EPA Waste Codes (Guidance):

    • D000 (Unlisted Hazardous Waste): If it does not match a specific D-code (like D002 for corrosivity), it is often managed under general hazardous waste protocols.[1]

    • F-Codes (F001-F005): Only applicable if the solvent used falls under these listings.

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless TCLP testing proves otherwise, BUT dispose of it via the Halogenated stream to satisfy incineration requirements.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11234346, 3-Amino-5-bromo-2-hydroxybenzonitrile. PubChem. [Link]

  • Thermo Fisher Scientific. (2022). Safety Data Sheet: 3-Amino-5-bromo-2-hydroxybenzonitrile. ]">https://www.thermofisher.com[1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-5-bromo-2-hydroxybenzonitrile

The following technical guide serves as an operational standard for handling 3-Amino-5-bromo-2-hydroxybenzonitrile . It is designed for immediate implementation by research personnel and safety officers in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as an operational standard for handling 3-Amino-5-bromo-2-hydroxybenzonitrile . It is designed for immediate implementation by research personnel and safety officers in drug discovery environments.

Part 1: Executive Hazard Assessment

Before engaging with this compound, operators must internalize the "Why" behind the safety protocols. This molecule contains three functional groups that dictate its reactivity and toxicity profile: an aniline (amine), a phenol (hydroxy), and a nitrile .

Hazard DomainClassification (GHS)Mechanistic Insight
Acute Toxicity Category 3 (Oral) The nitrile moiety (

) presents a risk of metabolic toxicity. While aromatic nitriles are more stable than aliphatic ones, ingestion can lead to cellular hypoxia.
Skin/Eye Irritation Category 2 / 2A The phenolic hydroxyl group is weakly acidic (pKa ~8-10), capable of protein denaturation on contact, leading to chemical burns or severe dermatitis.
Reactivity Light/Air Sensitive The electron-rich aniline group makes this compound prone to oxidation. It will darken (brown/black) upon exposure to light or air, potentially degrading purity.

Part 2: Personal Protective Equipment (PPE) Strategy

Core Directive: PPE selection is not static; it must adapt to the physical state of the chemical (Solid vs. Solution).

Hand Protection Logic

Standard nitrile gloves are insufficient for all contexts. You must employ a State-Dependent Glove Protocol .

  • For Solid Handling (Powder):

    • Material: Nitrile Rubber.[1]

    • Minimum Thickness: 0.11 mm (4 mil).

    • Rationale: Provides adequate barrier against dry particulates.

  • For Solution Handling (Organic Solvents):

    • Material: Double-gloving is mandatory.

      • Inner Layer: Nitrile (inspection layer).[1][2]

      • Outer Layer:Silver Shield (Laminate) or High-Grade Viton.

    • Rationale: If dissolved in carriers like Dichloromethane (DCM) or DMSO, the solvent facilitates rapid permeation of the toxic solute through standard nitrile.

Respiratory & Eye Defense[2][3]
  • Engineering Control First: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Respiratory: If weighing outside a hood is unavoidable (not recommended), use a P95 Half-Face Respirator . The "P" rating is required if oil-based solvents are present in the lab air, which degrade standard "N" filters.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Do not rely on safety glasses ; fine powders can bypass side-shields via air currents.

PPE Decision Matrix (Visualization)

PPE_Logic Start Task: Handle 3-Amino-5-bromo-2-hydroxybenzonitrile State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DCM) State->Solution Solid_PPE Standard PPE: - Nitrile Gloves (4 mil) - Splash Goggles - Fume Hood Solid->Solid_PPE Solvent_Check Check Carrier Solvent Solution->Solvent_Check Aggressive Penetrating Solvent (DCM, DMF, Chloroform) Solvent_Check->Aggressive Benign Benign Solvent (Water, Ethanol) Solvent_Check->Benign High_PPE High-Level PPE: - Double Glove (Laminate/Viton) - Face Shield + Goggles Aggressive->High_PPE Benign->Solid_PPE

Figure 1: Decision logic for selecting protective equipment based on physical state and solvent carrier. Note the escalation to laminate gloves for penetrating solvents.

Part 3: Operational Handling Protocol

Phase A: Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The aniline moiety is oxidation-prone.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion by the phenol group.

Phase B: Weighing & Transfer (The Critical Step)

Objective: Prevent "Dusting" (aerosolization of toxic powder).

  • Static Control: This powder is likely electrostatic. Use an anti-static gun or ionizing bar inside the balance enclosure before spatulating.

  • The "Coffin" Method:

    • Place the receiving vial inside a secondary container (e.g., a beaker) before weighing.

    • If spillage occurs, it is contained within the beaker, not the balance surface.

  • Solubilization: Add solvent immediately after weighing to lock the compound into a liquid state, reducing inhalation risk.

Phase C: Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, nitric acid) and acid chlorides . The amine and phenol groups will react violently or exothermically.

  • Monitoring: When using TLC, be aware that the amine group may streak on silica. Pre-treat plates with 1% Triethylamine (TEA) in eluent to sharpen spots.

Part 4: Emergency & Disposal Logistics

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves and P95 respirator.

  • Cover: Gently cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation.

  • Collect: Scoop up the damp material/towel.

  • Clean: Wash the surface with 1M HCl (to protonate the amine and solubilize residues) followed by soap and water.

Waste Management

Disposal must follow strict chemical segregation rules to prevent downstream reactions in waste drums.

Waste StreamClassificationInstructions
Solid Waste Hazardous (Toxic)Double-bag in clear polyethylene. Label as "Toxic Solid - Brominated Aromatic".
Liquid Waste Halogenated Organic DO NOT mix with non-halogenated solvents (acetone/ethanol). The bromine atom requires high-temperature incineration.
Aqueous Waste Toxic AqueousIf extraction was performed, the aqueous layer must be treated as hazardous due to potential phenol solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234054, 3-Amino-5-bromo-2-hydroxybenzonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.